3-Epiursolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUUGGRBIKTOS-XHINXETDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Epiursolic Acid: Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid is a pentacyclic triterpenoid, a class of naturally occurring compounds with a wide range of biological activities. As a constitutional isomer of the more extensively studied ursolic acid, this compound is gaining increasing attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams.
Natural Sources of this compound
This compound is often found in nature alongside its isomer, ursolic acid. While the full extent of its distribution is still under investigation, several plant species have been identified as sources of this compound. The concentration of this compound can vary depending on the plant species, geographical location, and the part of the plant being analyzed.
Table 1: Natural Sources of this compound and Related Triterpenoids
| Plant Species | Family | Plant Part | Compound(s) Identified | Reference(s) |
| Eriobotrya japonica (Loquat) | Rosaceae | Not specified | This compound | [1] |
| Micromeria lingua | Lamiaceae | Not specified | This compound | [1] |
| Eucalyptus grandis | Myrtaceae | Leaves | Ursolic acid | [2] |
| Eucalyptus globulus | Myrtaceae | Leaves | Ursolic acid, Oleanolic acid | [3] |
| Malus domestica (Apple) | Rosaceae | Peels | Ursolic acid, Oleanolic acid | [4][5][6] |
| Salvia officinalis (Sage) | Lamiaceae | Leaves | Ursolic acid, Oleanolic acid | [7][8] |
| Viburnum jucundum | Adoxaceae | Aerial parts | Ursolic acid | [9] |
| Ziziphora clinopodioides | Lamiaceae | Not specified | Ursolic acid, Oleanolic acid | [10] |
Isolation and Purification Methods
The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, fractionation, and chromatography. Due to its structural similarity to ursolic acid, the separation of these two epimers presents a significant challenge and often requires optimized chromatographic techniques.
Extraction
The initial step in isolating this compound is the extraction from the plant material. The choice of solvent is crucial for maximizing the yield of triterpenoids.
Table 2: Common Solvents and Methods for Triterpenoid Extraction
| Extraction Method | Solvent(s) | Plant Material | Key Parameters | Reference(s) |
| Maceration | Alkaline Methanol | Eucalyptus grandis leaves | Cold maceration | [2] |
| Soxhlet Extraction | Methanol, Dichloromethane | Eucalyptus globulus leaves | - | [3] |
| Maceration | 70% Ethanol | Eucalyptus globulus leaves | 72 hours at room temperature with stirring | [11] |
| Solvent Extraction | Methanol | Malus domestica (Apple) peels | - | [12] |
| Soxhlet Extraction | Methanol | Salvia officinalis leaves | 6 hours at 50°C | [7] |
Experimental Protocol: Maceration of Eucalyptus grandis Leaves [2]
-
Air-dry 500g of powdered Eucalyptus grandis leaves.
-
Subject the powdered leaves to cold maceration in alkaline methanol.
-
Concentrate the extract to yield a solid residue (approximately 21.0 g).
Purification by Column Chromatography
Column chromatography is a fundamental technique for the purification of this compound from the crude extract. Silica gel is the most commonly used stationary phase, and a gradient elution with a non-polar and a polar solvent is typically employed.
Experimental Protocol: Column Chromatography of Eucalyptus grandis Extract [2]
-
Pack a glass column with silica gel 60 (230-400 mesh).
-
Dissolve 10.0 g of the solid residue from the maceration in a minimal amount of a suitable solvent.
-
Load the dissolved sample onto the column.
-
Elute the column using a gradient of hexane-ethyl acetate, with a stepwise increase in polarity of 5%.
-
Collect a total of 220 fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool the fractions that show similar TLC profiles.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the fine separation of this compound from its isomers and for its quantitative analysis. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving good resolution.
Table 3: HPLC Methods for the Analysis of Ursolic Acid and Related Triterpenoids
| Stationary Phase | Mobile Phase | Detection Wavelength | Application | Reference(s) |
| C18 column (250 mm × 4.6 mm, 5 µm) | Water with 0.1% formic acid and Acetonitrile (gradient) | 205 nm | Quantification of ursolic acid | [13] |
| C18 column | Methanol and Phosphate buffer (pH = 3, 90:10) | 214 nm | Determination of oleanolic and ursolic acids | [10] |
| LiChrosorb ODS column | Methanol, Tetrahydrofuran, and aqueous Acetic acid | 220 nm | Quantification of oleanolic and ursolic acids | [14] |
| C18 column | Acetonitrile and Methanol (90:10, v/v) | 210 nm | Quantification of ursolic and oleanolic acids | [5] |
Experimental Protocol: HPLC Analysis of Triterpenic Acids [13]
-
Column: Kinetex® C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Elution Gradient:
-
0–3 min: Isocratic at 60% B
-
3–20 min: Linear gradient from 60% to 90% B
-
20–24 min: Isocratic at 90% B
-
24–29 min: Isocratic at 60% B for column reconditioning
-
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Flow Rate: 1 mL/min.
-
Detection: 205 nm.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, although it has been studied less extensively than ursolic acid. The known activities suggest its potential as a therapeutic agent in various diseases.
Table 4: Reported Biological Activities of this compound
| Biological Activity | Target/Assay | IC50/Concentration | Reference(s) |
| Enzyme Inhibition | Glycogen phosphorylase | 19 µM | [1] |
| Enzyme Inhibition | Cathepsin L | 6.5 µM | [1] |
| Antiviral | Bovine parainfluenza virus 3 entry into MDBK cells | 20-50 µM | [1] |
| Anticancer | Proliferation of MCF-7 breast cancer cells | 18.6 µg/ml | [1] |
While specific signaling pathways for this compound are not yet fully elucidated, the pathways affected by its isomer, ursolic acid, provide valuable insights into its potential mechanisms of action, particularly in cancer. Ursolic acid is known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Conclusion
This compound is an emerging natural product with promising biological activities. While its natural abundance appears to be lower than its isomer, ursolic acid, dedicated isolation and purification strategies can yield this valuable compound for further research and development. This guide has provided an overview of the current knowledge on the natural sources, isolation methods, and biological significance of this compound. Further investigation into its specific mechanisms of action and the development of efficient separation techniques will be crucial for unlocking its full therapeutic potential. The detailed protocols and compiled data herein serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. phcogj.com [phcogj.com]
- 4. Effect of Anti-Obesity and Antioxidant Activity through the Additional Consumption of Peel from ‘Fuji’ Pre-Washed Apple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Determination of the ursolic and oleanolic acids content with the antioxidant capacity in apple peel extract of various cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. Pharmacological properties of Salvia officinalis and its components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yolanda-rios.net [yolanda-rios.net]
- 10. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and antibiofilm activity of Eucalyptus globulus leaf extract, asiatic acid and ursolic acid against bacteria isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of High-performance Thin Layer Chromatographic Method for Ursolic Acid in Malus domestica Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biosynthesis of 3-Epiursolic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-Epiursolic acid, a pentacyclic triterpenoid of significant interest to the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic steps, potential regulatory mechanisms, and experimental methodologies for studying this intricate pathway.
Introduction
This compound is a naturally occurring ursane-type pentacyclic triterpenoid. It is a C-3 epimer of the more commonly known ursolic acid, differing in the stereochemistry of the hydroxyl group at the third carbon position (3α-hydroxy instead of 3β-hydroxy). Like ursolic acid, this compound and its derivatives are being investigated for a range of pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This guide synthesizes current knowledge on the formation of the triterpenoid backbone and the specific steps leading to the unique stereochemistry of this compound.
The Core Biosynthetic Pathway: From Isoprene Units to the Ursane Skeleton
The biosynthesis of this compound begins with the well-established isoprenoid pathway, which is responsible for the formation of all terpenoids in plants[1][2]. Triterpenoids, including the ursane skeleton, are derived from the cytosolic mevalonate (MVA) pathway[3].
The initial stages of the pathway leading to the direct precursor of the ursane skeleton are summarized as follows:
-
Formation of Isopentenyl Diphosphate (IPP): The MVA pathway utilizes acetyl-CoA to produce the five-carbon building block, IPP[3].
-
Synthesis of Squalene: IPP and its isomer, dimethylallyl diphosphate (DMAPP), are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the C30 hydrocarbon, squalene[4][5].
-
Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene[4][5]. This molecule is the linear precursor for the cyclization into various triterpenoid skeletons.
-
Cyclization to α-Amyrin: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, the formation of the ursane skeleton is initiated by α-amyrin synthase (α-AS), which catalyzes a complex series of cyclizations and rearrangements to produce α-amyrin[4][6]. This product possesses the characteristic 3β-hydroxyl group.
The Key Epimerization Step: Formation of the 3α-Hydroxy Configuration
The defining feature of this compound is its 3α-hydroxyl group. Current evidence suggests that this stereochemistry is not the result of a unique oxidosqualene cyclase that directly produces a 3-epi-amyrin. Instead, it is hypothesized to be formed through a post-cyclization modification of the 3β-hydroxy precursor, α-amyrin. This epimerization is likely a two-step process involving an oxidation followed by a stereospecific reduction:
-
Oxidation to a 3-Oxo Intermediate: The 3β-hydroxyl group of α-amyrin is oxidized to a ketone at the C-3 position, forming 3-oxo-α-amyrin. This reaction is likely catalyzed by a NAD(P)+-dependent 3β-hydroxysteroid dehydrogenase (3β-HSD).
-
Stereospecific Reduction: The 3-oxo-α-amyrin intermediate is then reduced by a 3-oxo-triterpenoid reductase, which stereospecifically delivers a hydride to the si-face of the carbonyl, resulting in the formation of 3-epi-α-amyrin with a 3α-hydroxyl group.
While the specific enzymes catalyzing these two steps in the biosynthesis of this compound have not yet been definitively identified and characterized in plants, this mechanism is supported by studies on the biosynthesis of other C-3 epimeric triterpenoids.
Final Oxidative Modification to this compound
Following the formation of 3-epi-α-amyrin, the final step in the biosynthesis of this compound is the oxidation of the methyl group at the C-28 position to a carboxylic acid. This reaction is catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP450) belonging to the CYP716A subfamily[4][6]. These enzymes are known to perform a three-step oxidation of the C-28 methyl group of various triterpene skeletons, including α-amyrin, to the corresponding carboxylic acid[6]. It is highly probable that the same or a closely related CYP716A enzyme can utilize 3-epi-α-amyrin as a substrate to produce this compound.
Quantitative Data
Quantitative data for this compound in plants is not as abundant as for its epimer, ursolic acid. However, Eriobotrya japonica (loquat) is a known source of this compound. The table below summarizes available quantitative data for ursolic acid in this species, which can serve as a reference point for researchers investigating this compound content.
| Plant Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |
| Eriobotrya japonica | Ripe Fruit Peel | Ursolic Acid | 2.82 - 8.20 | [7] |
| Eriobotrya japonica | Ripe Fruit Peel | Oleanolic Acid | 0.59 - 1.68 | [7] |
Experimental Protocols
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant material.
Methodology:
-
Sample Preparation: Collect fresh plant material (e.g., leaves, fruits) and lyophilize to a constant weight. Grind the dried tissue into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction or ultrasonication-assisted extraction with a suitable organic solvent such as methanol or ethanol.
-
Alternatively, a more specific extraction can be performed using ethyl acetate, followed by a degreasing step with n-hexane to remove nonpolar lipids.
-
-
Hydrolysis (Optional): If analyzing for total triterpenoid content, an acid or alkaline hydrolysis step can be included to cleave any glycosidic linkages and release the aglycones.
-
Purification: The crude extract can be further purified using column chromatography on silica gel or by solid-phase extraction (SPE).
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantification of triterpenoic acids.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) is a common mobile phase system.
-
Detection: As triterpenoids lack a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) is often employed. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used for more sensitive and specific detection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., silylation) of the hydroxyl and carboxyl groups is required prior to GC-MS analysis to increase volatility.
-
Enzyme Assay for the Putative C-3 Epimerase (Dehydrogenase/Reductase)
Objective: To detect and characterize the enzymatic activity responsible for the C-3 epimerization of α-amyrin.
Methodology:
-
Protein Extraction:
-
Homogenize fresh plant tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors and reducing agents).
-
Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.
-
For membrane-bound enzymes (like some HSDs), a microsomal fraction can be prepared by ultracentrifugation.
-
-
Enzyme Assay:
-
Dehydrogenase Assay (Forward Reaction):
-
Incubate the protein extract with α-amyrin as the substrate and NAD+ or NADP+ as the cofactor.
-
Monitor the production of NADH or NADPH spectrophotometrically at 340 nm.
-
The reaction product, 3-oxo-α-amyrin, can be identified and quantified by HPLC or GC-MS.
-
-
Reductase Assay (Reverse Reaction):
-
Synthesize or obtain 3-oxo-α-amyrin as the substrate.
-
Incubate the protein extract with 3-oxo-α-amyrin and NADH or NADPH as the cofactor.
-
Monitor the consumption of NADH or NADPH at 340 nm.
-
The reaction products, α-amyrin and 3-epi-α-amyrin, can be separated and quantified by chiral HPLC or GC-MS to determine the stereospecificity of the reduction.
-
-
-
Controls: Run parallel assays without the substrate, without the cofactor, and with a heat-inactivated protein extract to ensure the observed activity is enzymatic and substrate/cofactor-dependent.
Visualizations
Biosynthesis Pathway of this compound
Caption: Proposed biosynthesis pathway of this compound.
Experimental Workflow for Triterpenoid Analysis
Caption: General experimental workflow for triterpenoid analysis.
Logical Relationship of C-3 Epimerization
Caption: Logical steps of the hypothesized C-3 epimerization.
Conclusion and Future Directions
The biosynthesis of this compound follows the general pathway of triterpenoid synthesis to α-amyrin, with the key differentiating step being a putative post-cyclization epimerization at the C-3 position. This epimerization is likely catalyzed by a dehydrogenase and a stereospecific reductase. The final oxidation at C-28 is expected to be carried out by a CYP716A family P450 enzyme.
Future research should focus on the identification and characterization of the specific enzymes involved in the C-3 epimerization. This will involve a combination of transcriptomics, proteomics, and biochemical assays. The elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of this compound and its derivatives for pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals, Extraction Methods, Health Benefits, and Applications of Loquat (Eriobotrya japonica Lindl.) and Its By‐Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of a first human 3(alpha-->beta)-hydroxysteroid epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
3-Epiursolic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Epiursolic acid, a pentacyclic triterpenoid with noteworthy biological activities. This document consolidates key chemical and biological data, outlines detailed experimental methodologies for its study, and visualizes its potential mechanisms of action through signaling pathway diagrams.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 989-30-0 | [1][2][3] |
| Molecular Formula | C₃₀H₄₈O₃ | [1][2] |
| Molecular Weight | 456.7 g/mol | [1][3][4] |
| Formal Name | 3α-hydroxy-urs-12-en-28-oic acid | [1][2] |
| Synonyms | This compound, α-Ursolic Acid | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble in DMSO | [1][2] |
Biological Activity
This compound has demonstrated a range of biological effects, including inhibitory action against specific enzymes and cytotoxic effects on cancer cell lines.
| Biological Target/Process | Activity | IC₅₀/Ki | Reference |
| Cathepsin L | Competitive Inhibitor | IC₅₀: 6.5 µM, Ki: 19.5 µM | |
| MCF-7 Cell Proliferation | Inhibition | - |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively published, the following are standardized methodologies that can be readily adapted for its investigation. These protocols are based on established techniques for similar compounds, such as its close structural isomer, ursolic acid.
Cathepsin L Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of this compound against Cathepsin L.
Materials:
-
Cathepsin L, human recombinant
-
Assay Buffer (e.g., 50 mM MES, pH 5.5, 2.5 mM EDTA, 5 mM DTT)
-
Cathepsin L Substrate (e.g., Z-FR-AMC)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant Cathepsin L in chilled Assay Buffer to the desired concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound solution. Include wells with Assay Buffer and DMSO as controls. b. Add 25 µL of the diluted Cathepsin L enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 25 µL of the Cathepsin L substrate solution to each well to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm. Continue to take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time). Determine the percent inhibition for each concentration of this compound relative to the DMSO control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on the proliferation of MCF-7 breast cancer cells.[4]
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete growth medium.[4] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as controls.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are still under investigation, studies on the closely related and structurally similar compound, ursolic acid, provide valuable insights into its potential mechanisms of action in cancer cells. The following diagrams illustrate key signaling pathways that are likely to be affected by this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Modulation.
Caption: NF-κB Signaling Pathway Inhibition.
References
The Impact of C-3 Stereochemistry on the In Vitro Biological Activities of Ursane Triterpenoids: A Comparative Analysis of 3-Epiursolic Acid and Ursolic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ursolic acid, a pentacyclic triterpenoid, is a well-documented bioactive compound with a wide spectrum of in vitro pharmacological activities, including potent anticancer and anti-inflammatory effects. Its stereoisomer, 3-Epiursolic acid, which differs only in the orientation of the hydroxyl group at the C-3 position, presents a compelling case for the study of structure-activity relationships. While research on this compound is less extensive than on its parent compound, this technical guide synthesizes the available data to provide a comparative analysis of their in vitro biological activities. By examining the existing literature on C-3 modified ursane derivatives, this paper aims to elucidate the critical role of C-3 stereochemistry in modulating the anticancer and anti-inflammatory potential of this important class of natural products.
Introduction
Pentacyclic triterpenoids are a class of natural products renowned for their diverse and potent biological activities. Among these, ursolic acid (UA) has been the subject of extensive research, demonstrating significant anticancer, anti-inflammatory, antioxidant, and other pharmacological properties in numerous in vitro studies.[1][2][3] The structure of ursolic acid features several key functional groups that contribute to its bioactivity, with the hydroxyl group at the C-3 position being a frequent site for structural modification in drug discovery efforts.[4][5]
This compound is the C-3 epimer of ursolic acid, meaning the hydroxyl group at the third carbon is in an axial (α) orientation as opposed to the equatorial (β) orientation in ursolic acid. This seemingly minor stereochemical difference can have a profound impact on the molecule's interaction with biological targets, potentially altering its efficacy and mechanism of action. This guide provides a detailed overview of the known in vitro biological activities of this compound, drawing comparisons with the extensively studied ursolic acid to highlight the influence of C-3 stereochemistry.
Anticancer Activity: A Comparative Perspective
The anticancer properties of ursolic acid are well-established across a multitude of cancer cell lines. It has been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest through various signaling pathways.[1][2][6] Data on this compound is more limited, but studies on C-3 modified analogs, including ursonic acid (which possesses a keto group at C-3), provide valuable insights into the role of this position in cytotoxicity.
Cytotoxicity in Cancer Cell Lines
Studies on various C-3 derivatives of ursolic acid suggest that modifications at this position can significantly influence cytotoxic activity. For instance, the introduction of different functional groups can either enhance or diminish the anticancer effects compared to the parent ursolic acid molecule. While direct comparative IC50 values for this compound are not widely reported, the data from related C-3 analogs underscores the importance of the substituent and its stereochemistry at this position.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ursonic Acid | HONE-1 (Nasopharyngeal Carcinoma) | 5.2 | [7] |
| Ursolic Acid | HONE-1 (Nasopharyngeal Carcinoma) | 8.8 | [7] |
| Ursonic Acid | KB (Oral Epidermoid Carcinoma) | 4.0 | [7] |
| Ursolic Acid | KB (Oral Epidermoid Carcinoma) | 8.2 | [7] |
| Ursonic Acid | HT29 (Colorectal Carcinoma) | 6.3 | [7] |
| Ursolic Acid | HT29 (Colorectal Carcinoma) | 4.7 | [7] |
| Ursonic Acid | A549 (Lung Cancer) | 23.6 | [7] |
| Ursonic Acid | H460 (Lung Cancer) | 17.6 | [7] |
| Ursonic Acid | Jurkat (Leukemia) | 23.9 | [7] |
| Ursonic Acid | K562 (Leukemia) | 12.0 | [7] |
| Ursonic Acid | HL60 (Leukemia) | 12.8 | [7] |
| Ursonic Acid | HCT15 (Colon Cancer) | 1.23 | [7] |
| Ursolic Acid | HCT15 (Colon Cancer) | >20 | [7] |
This table presents data for Ursonic Acid, a C-3 keto derivative of Ursolic Acid, to illustrate the impact of modification at the C-3 position on cytotoxic activity.
Mechanisms of Anticancer Action
Ursolic acid exerts its anticancer effects through the modulation of several key signaling pathways. A common mechanism involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often accompanied by the regulation of apoptosis-related proteins such as Bcl-2 family members and caspases.[1][2] Furthermore, ursolic acid has been shown to inhibit the activation of pro-survival signaling pathways like PI3K/Akt and STAT3, and to arrest the cell cycle at various phases.[6][8]
While the specific signaling pathways modulated by this compound are not yet fully elucidated, it is plausible that it shares some mechanisms with ursolic acid, albeit with potentially different potencies. The orientation of the C-3 hydroxyl group can influence hydrogen bonding and hydrophobic interactions with target proteins, which could lead to altered downstream signaling events.
Caption: Major anticancer signaling pathways modulated by Ursolic Acid.
Anti-inflammatory Activity: Insights from C-3 Analogs
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer. Ursolic acid has demonstrated significant anti-inflammatory properties in various in vitro models, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[9][10]
Inhibition of Inflammatory Mediators
A common in vitro method to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Ursolic acid is a known inhibitor of NO synthase (iNOS) expression and subsequent NO production. Studies on C-3 modified derivatives of ursolic acid have shown that these analogs can also effectively inhibit NO production, with their potency being dependent on the nature of the C-3 substituent.[11]
| Compound | Concentration (µM) | NO Inhibition (%) | Cell Line | Reference |
| Ursolic Acid Derivative (Indole at C-3) | 5 | Significant | RAW 264.7 | [11] |
| Ursolic Acid Derivative (Indole at C-3) | 10 | Significant | RAW 264.7 | [11] |
This table provides an example of the anti-inflammatory activity of a C-3 modified ursolic acid derivative.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of ursolic acid are largely attributed to its ability to suppress the activation of the NF-κB signaling pathway.[9] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like COX-2 and iNOS. By inhibiting NF-κB, ursolic acid can effectively dampen the inflammatory response.
The influence of C-3 stereochemistry on the modulation of these pathways is an area requiring further investigation. It is hypothesized that the axial orientation of the hydroxyl group in this compound could alter its binding affinity to upstream regulators of the NF-κB pathway, thereby affecting its anti-inflammatory potency.
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update [mdpi.com]
- 5. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
3-Epiursolic Acid: A Technical Deep Dive into its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid, a pentacyclic triterpenoid and a stereoisomer of the well-studied ursolic acid, is emerging as a compound of interest in oncology research. While extensive research has elucidated the anticancer properties of ursolic acid, specific data on the mechanism of action of this compound remains limited in publicly available scientific literature. This technical guide, therefore, synthesizes the known mechanisms of ursolic acid and its derivatives as a foundational framework, with the understanding that this compound likely shares similar, though not identical, biological activities. This document aims to provide a comprehensive overview of the core signaling pathways affected, methodologies for its study, and a structured presentation of available quantitative data to guide further research and drug development efforts.
Core Mechanisms of Action in Cancer Cells
Ursolic acid and its derivatives exert their anticancer effects through a multi-pronged approach, targeting key cellular processes involved in tumor growth, survival, and metastasis. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Ursolic acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Ursolic acid promotes this by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[2] The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cellular dismantling.[4]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface. Ursolic acid has been shown to upregulate the expression of Fas receptors, leading to the activation of caspase-8, which in turn can activate caspase-3.[3]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Ursolic acid can halt the cell cycle at various checkpoints, preventing cancer cells from dividing. A common mechanism is the arrest of the cell cycle in the G0/G1 or G2/M phase.[5] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. For instance, ursolic acid can increase the expression of CDK inhibitors like p21 and p27.[5]
Modulation of Key Signaling Pathways
This compound, like its parent compound, is thought to interfere with multiple signaling pathways that are constitutively active in cancer cells, promoting their growth and survival.
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cancer. In many cancers, NF-κB is persistently active, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. Ursolic acid has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the downregulation of NF-κB target genes, thereby suppressing tumor growth.
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often constitutively activated in cancer cells. It plays a key role in cell proliferation, survival, and angiogenesis. Ursolic acid has been demonstrated to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes, including cyclin D1, Bcl-2, and survivin.[6]
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Ursolic acid has been shown to inhibit this pathway by reducing the phosphorylation of Akt and mTOR, thereby suppressing cancer cell growth and inducing apoptosis.
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, p53 can induce cell cycle arrest or trigger apoptosis. Some studies suggest that ursolic acid can activate the p53 pathway, leading to an increase in the expression of its target genes, such as the pro-apoptotic protein Bax and the cell cycle inhibitor p21.[4][7]
Quantitative Data on Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | ~40 | 24 and 48 | [8] |
| NCI-H292 | Lung Cancer | ~12 | 24 and 48 | [1] |
| SMMC-7721 | Hepatoma | Not specified | 24, 48, 72 | [9] |
| BGC-803 | Gastric Cancer | Not specified | 24, 48, 72 | [10] |
| H22 | Hepatocellular Carcinoma | Not specified | In vivo | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.[11][12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.[13]
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by this compound.
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the complex interactions, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway Diagrams
Caption: Induction of Apoptosis by this compound.
Caption: Cell Cycle Arrest Mechanism.
Experimental Workflow Diagram
Caption: Western Blot Experimental Workflow.
Conclusion and Future Directions
While direct and extensive evidence for the anticancer mechanism of this compound is still emerging, the wealth of data on its parent compound, ursolic acid, provides a strong foundation for its potential as a therapeutic agent. The likely mechanisms involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR.
Future research should focus on:
-
Directly investigating the anticancer effects of this compound on a wide range of cancer cell lines to determine its specific IC50 values and compare its potency to ursolic acid.
-
Elucidating the precise molecular targets of this compound within the key signaling pathways to understand any stereoisomer-specific interactions.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.
-
Exploring synergistic combinations of this compound with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
The structured approach outlined in this guide, from data presentation to detailed experimental protocols and visual pathway analysis, provides a robust framework for advancing our understanding of this compound and unlocking its potential in the fight against cancer.
References
- 1. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ursolic acid causes DNA-damage, p53-mediated, mitochondria- and caspase-dependent human endothelial cell apoptosis, and accelerates atherosclerotic plaque formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic acid induces human hepatoma cell line SMMC-7721 apoptosis via p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling [frontiersin.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Sample preparation for western blot | Abcam [abcam.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Antiviral Potential of 3-Epiursolic Acid: A Technical Review of Current Evidence
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the antiviral activity of 3-Epiursolic acid (3α-hydroxy-urs-12-en-28-oic acid), a pentacyclic triterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates the available data on its efficacy against specific viral pathogens, details relevant experimental methodologies, and illustrates key viral entry pathways.
Executive Summary
This compound, a stereoisomer of the more commonly studied ursolic acid, has been identified as a potential viral entry inhibitor. The primary evidence for its antiviral activity comes from a study identifying its action against Bovine Parainfluenza Virus Type 3 (BPIV3). While direct, comprehensive quantitative data remains limited in publicly accessible literature, this guide synthesizes the foundational findings and provides context by examining the activities of closely related triterpenoids. The document outlines the known viral target, summarizes relevant experimental protocols for assessing antiviral efficacy, and visualizes the targeted viral entry mechanism.
Antiviral Activity of this compound
The principal reported antiviral activity of this compound is its ability to inhibit the entry of Bovine Parainfluenza Virus Type 3 (BPIV3) into Madin-Darby Bovine Kidney (MDBK) cells. Research indicates that the compound is effective in a concentration range of 20-50 µM[1]. This inhibitory action targets the initial stage of the viral lifecycle, preventing the virus from successfully infecting host cells.
Quantitative Antiviral Data
Specific quantitative data such as IC50 and EC50 values for this compound against BPIV3 are detailed in the 2021 study by Pan et al. in Veterinary Microbiology, which was not fully accessible for this review. To provide a comparative baseline, the following table summarizes the antiviral activities of the closely related isomer, ursolic acid, and its derivatives against various other viruses.
| Compound/Derivative | Virus | Assay Type | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Bovine Parainfluenza Virus 3 (BPIV3) | Entry Inhibition Assay | MDBK | Data not available | Data not available | Data not available | [1] |
| Ursolic Acid | Rotavirus (strain SA11) | Viral Replication Assay | MA104 | ~10 µM (effective conc.) | >20 µM | Data not available | [2] |
| 3-O-Diglycoryl-ursolic acid | HIV-1 (strain IIIB) | Anti-HIV Assay | CEM-SS | 0.31 µM | 48.2 µM | 155.5 | [3] |
| Ursolic Acid | HIV-1 (strain IIIB) | Anti-HIV Assay | CEM-SS | 4.4 µM | 14.3 µM | 3.3 | [3] |
| Ursolic Acid Derivative (UA-30) | SARS-CoV-2 (Wuhan-Hu-1) | Pseudovirus Entry Assay | Vero-E6 | 2.05 µM | >100 µM | >49 | [4] |
Note: The data for Ursolic Acid and its derivatives are provided for comparative purposes and do not represent the activity of this compound.
Experimental Protocols & Methodologies
The evaluation of this compound as a BPIV3 entry inhibitor involves a series of established virological and cell biology techniques. The methodologies outlined below are based on the abstract of the primary study by Pan et al. and standard antiviral testing protocols.
Cell Culture and Virus Propagation
-
Cell Line: Madin-Darby Bovine Kidney (MDBK) cells are the standard host cells for BPIV3 propagation and infection assays.
-
Virus Strain: A specific strain of Bovine Parainfluenza Virus Type 3 is propagated in MDBK cells to generate viral stocks with known titers (e.g., determined by TCID50 assay).
Cytotoxicity Assay
-
Method: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay is performed on MDBK cells.
-
Procedure: Cells are incubated with serial dilutions of this compound for a period that mimics the duration of the antiviral assay (e.g., 24-48 hours). The concentration that reduces cell viability by 50% (CC50) is then calculated to determine the compound's toxicity profile.
Viral Entry Inhibition Assay
-
Procedure:
-
MDBK cells are pre-treated with various non-toxic concentrations of this compound for a short period (e.g., 1-2 hours).
-
The pre-treated cells are then infected with BPIV3 at a specific Multiplicity of Infection (MOI).
-
After an adsorption period (e.g., 1 hour at 37°C), the viral inoculum is removed, and the cells are washed to remove unbound virus.
-
Fresh media (which may or may not contain the compound) is added, and the cells are incubated for a full replication cycle (e.g., 24 hours).
-
The extent of viral infection is quantified using methods such as quantitative PCR (qPCR) to measure viral RNA, immunofluorescence to detect viral proteins, or a plaque reduction assay to count infectious viral particles.
-
-
Data Analysis: The concentration of this compound that inhibits viral entry/replication by 50% (EC50) is determined from dose-response curves.
Mechanism of Action: Inhibition of Viral Entry
The research by Pan et al. elucidated that BPIV3 enters host cells through a combination of clathrin-mediated endocytosis and macropinocytosis[3][5]. This process is dependent on an acidic environment within endosomes and the activity of the protease Cathepsin L[5]. This compound presumably interferes with one or more steps in this complex entry pathway.
Visualizing the BPIV3 Entry Pathway
The following diagram illustrates the key stages of BPIV3 entry into a host cell, which represents the target pathway for this compound.
Visualizing the Experimental Workflow
The logical flow for assessing a potential viral entry inhibitor like this compound is depicted below.
Conclusion and Future Directions
This compound has emerged as a documented inhibitor of Bovine Parainfluenza Virus Type 3 entry, providing a valuable lead for the development of novel antiviral agents, particularly against paramyxoviruses. The compound's mechanism appears to be linked to the disruption of clathrin-mediated endocytosis and/or macropinocytosis, which are essential pathways for viral internalization.
However, a significant data gap exists in the publicly available literature regarding its specific potency (EC50) and therapeutic window (Selectivity Index) against BPIV3. The full validation of its potential requires access to the detailed findings of the primary research. Future studies should focus on confirming these results, elucidating the precise molecular target within the entry pathway, and expanding the evaluation of this compound against a broader range of related respiratory viruses.
References
- 1. Identification, optimization, and biological evaluation of 3-O-β-chacotriosyl ursolic acid derivatives as novel SARS-CoV-2 entry inhibitors by targeting the prefusion state of spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. mdpi.com [mdpi.com]
- 5. aphis.usda.gov [aphis.usda.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Epiursolic acid and related pentacyclic triterpenoids, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction to Ursane Triterpenoids
Ursolic acid and its derivatives are naturally occurring pentacyclic triterpenoids found in a wide variety of plants, including apples, rosemary, and thyme.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] The therapeutic potential of these natural products has led to extensive research into their synthesis, structure-activity relationships, and mechanisms of action. This compound, an epimer of ursolic acid, is a noteworthy derivative with distinct biological activities that warrant further investigation.
Synthesis and Isolation
The chemical structure of ursolic acid presents several active sites for modification, primarily at the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-12/C-13 double bond.[1] The synthesis of this compound typically involves the epimerization of the hydroxyl group at the C-3 position of ursolic acid.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from methodologies described in the scientific literature.
Materials:
-
Ursolic acid
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Oxidation of Ursolic Acid:
-
Dissolve ursolic acid in dichloromethane (CH₂Cl₂).
-
Add Dess-Martin periodinane (DMP) to the solution in a dropwise manner while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to obtain the crude intermediate, ursonic acid.
-
-
Reduction of Ursonic Acid:
-
Dissolve the crude ursonic acid in a mixture of methanol (MeOH) and diethyl ether (Et₂O).
-
Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in small portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully add 1N hydrochloric acid (HCl) to quench the excess NaBH₄.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, and then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the final product.
-
Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound from ursolic acid.
Biological Activities and Quantitative Data
This compound and related triterpenoids exhibit a range of biological activities. The following tables summarize the available quantitative data, primarily focusing on the anticancer and anti-inflammatory effects of ursolic acid and its derivatives, as data for this compound is limited.
Anticancer Activity
The cytotoxic effects of ursolic acid and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Anticancer Activity (IC₅₀ Values) of Ursolic Acid and Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ursolic Acid | HT-29 (Colon) | 26 (24h), 20 (48h), 18 (72h) | [2][3] |
| Ursolic Acid | HepG2 (Liver) | 9.315 | [4] |
| Ursolic Acid Derivative (UA-1H) | M. tuberculosis H37Ra | 2.5 µg/mL (MIC) | [1] |
| Compound 1 | HTB-26 (Breast) | 10-50 | [5] |
| Compound 2 | PC-3 (Pancreatic) | 10-50 | [5] |
Note: The majority of available data is for ursolic acid and its other derivatives. Further studies are required to determine the specific IC₅₀ values for this compound across a range of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Workflow: MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Epiursolic Acid: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epiursolic acid, a pentacyclic triterpenoid and a stereoisomer of the well-known ursolic acid, has emerged as a molecule of significant interest in the scientific community. Initially identified as a natural constituent of various medicinal plants, its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory properties, have prompted extensive research. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation, characterization, and key biological functions. It includes a thorough compilation of quantitative data, detailed experimental protocols for pivotal studies, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
The first documented isolation of this compound was reported in the year 2000 by M. Deepak and S. S. Handa from the chloroform extract of the aerial parts of Verbena officinalis L. (Verbenaceae), a plant with a long history of use in traditional medicine.[1] In their investigation into the anti-inflammatory principles of the plant, they successfully isolated and characterized this compound alongside its isomer, 3-epioleanolic acid, and other known triterpenoids like ursolic acid and oleanolic acid.[1]
Following its initial discovery, this compound has been identified in a variety of other plant species, underscoring its presence in the plant kingdom. Notable sources include the leaves of Eriobotrya japonica (loquat) and Paulownia tomentosa.[2][3] The co-occurrence with its more abundant isomer, ursolic acid, often presented a challenge in its initial isolation and characterization, necessitating meticulous chromatographic techniques for its purification.
The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques were crucial in establishing its pentacyclic triterpenoid skeleton and, most importantly, in defining the axial orientation of the hydroxyl group at the C-3 position, which distinguishes it from ursolic acid (where the hydroxyl group is equatorial).
Chemical Structure and Properties
Chemical Formula: C₃₀H₄₈O₃
Molecular Weight: 456.7 g/mol
CAS Number: 989-30-0
Structure: this compound possesses the characteristic pentacyclic ursane-type triterpenoid scaffold. The key stereochemical feature that differentiates it from ursolic acid is the α-configuration (axial) of the hydroxyl group at the C-3 position of the A-ring.
Quantitative Data Summary
The biological activities of this compound have been quantified in various in vitro assays. The following table summarizes key quantitative data from published studies.
| Biological Activity | Assay System | Target | IC₅₀ / Kᵢ | Reference |
| Glycogen Phosphorylase Inhibition | Rabbit Muscle Glycogen Phosphorylase a | Glycogen Phosphorylase | 19 µM (IC₅₀) | [4] |
| Cathepsin L Inhibition | Recombinant Human Cathepsin L | Cathepsin L | 6.5 µM (IC₅₀), 19.5 µM (Kᵢ) | [2] |
| Cathepsin B Inhibition | Recombinant Human Cathepsin B | Cathepsin B | >250 µM (IC₅₀) | [4] |
| Anti-proliferative Activity | MCF-7 (Human Breast Cancer Cells) | Cell Proliferation | 18.6 µg/mL (IC₅₀) | [4] |
Key Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities that are of significant interest for therapeutic applications.
Anti-inflammatory Activity
The initial discovery of this compound was linked to its anti-inflammatory properties.[1] While the precise molecular mechanisms are still under investigation, it is hypothesized that, similar to its isomer ursolic acid, it may modulate key inflammatory pathways. Ursolic acid has been shown to suppress the activation of transcription factors such as NF-κB (nuclear factor kappa B), AP-1 (activator protein-1), and NF-AT (nuclear factor of activated T cells), which are critical regulators of pro-inflammatory gene expression.[5] It is plausible that this compound shares some of these mechanisms, leading to a reduction in the production of inflammatory mediators.
Figure 1: Hypothesized anti-inflammatory pathway of this compound.
Anticancer Activity
This compound has demonstrated cytotoxic effects against cancer cell lines.[4] The underlying mechanisms are an active area of research. Its structural analog, ursolic acid, is known to induce apoptosis and inhibit proliferation in cancer cells through various signaling pathways, including the modulation of STAT3, NF-κB, and the PI3K/Akt/mTOR pathway.[6][7][8] It is likely that this compound shares some of these anticancer mechanisms. For instance, the inhibition of STAT3 signaling can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately promoting cancer cell death.
Figure 2: Potential anticancer signaling pathway of this compound via STAT3 inhibition.
Enzyme Inhibition
This compound has been identified as an inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis.[4] By inhibiting this enzyme, this compound can potentially modulate glucose metabolism, suggesting its therapeutic potential in conditions like type 2 diabetes.
One of the notable biological activities of this compound is its selective and competitive inhibition of cathepsin L, a lysosomal cysteine protease.[2] Cathepsin L is implicated in various pathological processes, including tumor invasion and metastasis. The ability of this compound to inhibit this enzyme without significantly affecting the related cathepsin B highlights its potential as a selective therapeutic agent.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Isolation and Characterization of this compound from Verbena officinalis
-
Extraction: The air-dried aerial parts of Verbena officinalis are successively extracted with petroleum ether, chloroform, and methanol. The this compound is found in the chloroform extract.[1]
-
Chromatography: The chloroform extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[1]
-
Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.[1]
-
Characterization: The structure of the isolated compound is elucidated using spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To determine the carbon skeleton and the stereochemistry of the hydroxyl group at C-3.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carboxyl groups.
-
Figure 3: Experimental workflow for the isolation of this compound.
In Vitro Glycogen Phosphorylase Inhibition Assay
-
Enzyme and Substrate: Rabbit muscle glycogen phosphorylase a (GPa) is used as the enzyme. Glucose-1-phosphate and glycogen serve as substrates.[9]
-
Assay Principle: The assay measures the amount of inorganic phosphate released from glucose-1-phosphate during the synthesis of glycogen, catalyzed by GPa.
-
Procedure:
-
GPa is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., HEPES buffer, pH 7.2) at 37°C.[9]
-
The enzymatic reaction is initiated by adding the substrates (glucose-1-phosphate and glycogen).[9]
-
After a defined incubation period, the reaction is stopped, and the amount of released inorganic phosphate is quantified colorimetrically using a reagent like BIOMOL® Green.[9]
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control (without inhibitor). The IC₅₀ value is determined from the dose-response curve.
-
In Vitro Cathepsin L Inhibition Assay
-
Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme. A fluorogenic substrate, such as Z-Phe-Arg-AMC, is commonly employed.
-
Assay Principle: The assay measures the fluorescence generated upon the cleavage of the fluorogenic substrate by cathepsin L.
-
Procedure:
-
Cathepsin L is pre-incubated with different concentrations of this compound in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA) at room temperature.[10]
-
The reaction is started by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are calculated, and the percentage of inhibition is determined. The IC₅₀ value is obtained by plotting the percentage of inhibition against the inhibitor concentration. For determining the inhibition constant (Kᵢ), the assay is performed with varying substrate concentrations.
-
Conclusion and Future Perspectives
Since its first reported isolation two decades ago, this compound has been established as a natural product with a diverse and promising bioactivity profile. Its anti-inflammatory, anticancer, and specific enzyme-inhibitory properties make it a compelling candidate for further pharmacological investigation and potential drug development. Future research should focus on elucidating the detailed molecular mechanisms underlying its biological effects, particularly in vivo studies to validate its therapeutic potential. Furthermore, synthetic efforts to generate derivatives of this compound could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Antiinflammatory activity and chemical composition of extracts of Verbena officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
Potential Therapeutic Targets of 3-Epiursolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epiursolic acid, a pentacyclic triterpenoid and a stereoisomer of the well-researched ursolic acid, presents a compelling area of investigation for novel therapeutic agents. While direct research on this compound is limited, the extensive body of knowledge on ursolic acid provides a strong foundation for identifying its potential therapeutic targets. This technical guide summarizes the known biological activities and molecular targets of ursolic acid as a proxy to illuminate the potential mechanisms of this compound. The primary focus is on anti-inflammatory and anti-cancer pathways, including the inhibition of NF-κB, STAT3, and PI3K/Akt signaling, and the induction of apoptosis. This document aims to provide a comprehensive resource to stimulate and guide future research into the specific therapeutic potential of this compound.
Introduction
Pentacyclic triterpenoids are a class of natural compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities. Among these, ursolic acid has been extensively studied for its anti-inflammatory, anti-cancer, and other health-promoting effects.[1][2] this compound is a stereoisomer of ursolic acid, differing in the orientation of the hydroxyl group at the C-3 position. While this structural nuance may lead to differences in biological activity, the current body of scientific literature on this compound is sparse.
This guide, therefore, leverages the comprehensive data available for ursolic acid to infer the probable therapeutic targets of this compound. The information presented herein, including signaling pathways, quantitative data, and experimental methodologies, is primarily based on studies of ursolic acid and should be considered as a predictive framework for this compound, pending direct experimental validation.
Potential Anti-Cancer Therapeutic Targets
Ursolic acid has demonstrated significant anti-cancer effects across a variety of cancer cell lines and animal models. Its mechanisms of action are multi-faceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Pro-inflammatory and Pro-survival Signaling Pathways
2.1.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Ursolic acid has been shown to be a potent inhibitor of NF-κB activation.[3][4] It can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active p65 subunit to the nucleus, thereby inhibiting the transcription of NF-κB target genes that promote cancer cell survival and proliferation.[5]
Caption: Inhibition of the NF-κB signaling pathway by ursolic acid.
2.1.2. STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively active in cancer cells, promoting their proliferation and survival. Ursolic acid has been demonstrated to inhibit both constitutive and IL-6-inducible STAT3 activation.[6][7] It achieves this by inhibiting the activation of upstream kinases such as JAK1, JAK2, and c-Src.[6] The inhibition of STAT3 signaling leads to the downregulation of its target genes, including cyclin D1, Bcl-2, and survivin.[6][8]
Caption: Inhibition of the STAT3 signaling pathway by ursolic acid.
2.1.3. PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Ursolic acid has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[9][10] It can decrease the phosphorylation of Akt and mTOR, thereby downregulating downstream effectors.[9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by ursolic acid.
Induction of Apoptosis
Ursolic acid can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
2.2.1. Intrinsic Apoptosis Pathway
Ursolic acid can trigger the mitochondrial apoptosis pathway by altering the expression of Bcl-2 family proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][11] This leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][11]
2.2.2. Extrinsic Apoptosis Pathway
Ursolic acid can also initiate the extrinsic apoptosis pathway by upregulating the expression of death receptors such as Fas.[1] The binding of Fas ligand (FasL) to the Fas receptor triggers the activation of caspase-8, which in turn can directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[2]
Caption: Induction of apoptosis by ursolic acid via intrinsic and extrinsic pathways.
Quantitative Data on Ursolic Acid's Biological Activity
The following table summarizes the inhibitory concentrations (IC50) of ursolic acid against various cancer cell lines and molecular targets, providing a quantitative measure of its potency.
| Cell Line/Target | Cancer Type | IC50 Value | Reference |
| HT-29 | Colon Cancer | 26 µM (24h), 20 µM (48h), 18 µM (72h) | [12] |
| PC-3 | Prostate Cancer | Not specified, dose-dependent inhibition | [2] |
| MDA-MB-231 | Breast Cancer | Not specified, decreased cell proliferation | [1] |
| Huh-7 | Liver Cancer | Dose and time-dependent reduction in viability | [13] |
| SK-Hep-1 | Liver Cancer | Dose and time-dependent reduction in viability | [14] |
| LNCaP | Prostate Cancer | Not specified, inhibited proliferation | [9] |
| SW480 & LoVo | Colon Cancer | Not specified, significant inhibition | [15] |
| A549 & H460 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition | [16] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following outlines common methodologies used in the study of ursolic acid, which can be adapted for this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of ursolic acid (or this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, NF-κB p65, caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This compound: A Call for Focused Research
While the therapeutic potential of ursolic acid is well-documented, specific data on this compound is critically lacking. The stereochemical difference at the C-3 position could significantly influence its binding affinity to molecular targets and, consequently, its biological activity. For instance, a study comparing ursolic acid to ursonic acid, which has a keto group at C-3, revealed notable differences in their bioactivities, emphasizing the importance of the C-3 substitution.[11]
Limited research on derivatives of ursolic acid, such as 3-O-acetylursolic acid, has shown comparable anti-proliferative activity to the parent compound, suggesting that some modifications at the C-3 position may not abolish its anti-cancer effects. However, direct comparative studies between ursolic acid and this compound are essential to delineate their respective therapeutic profiles.
Future research should prioritize:
-
Direct comparative studies of this compound and ursolic acid to evaluate their relative potency and efficacy in various cancer and inflammatory models.
-
Elucidation of the specific molecular targets of this compound and its impact on key signaling pathways.
-
Determination of quantitative data , such as IC50 values, for this compound against a panel of cancer cell lines and molecular targets.
-
In vivo studies to assess the pharmacokinetics, safety, and therapeutic efficacy of this compound in animal models.
Conclusion
This compound stands as a promising yet under-investigated natural compound with potential therapeutic applications, particularly in oncology and inflammatory diseases. Based on the extensive research on its stereoisomer, ursolic acid, the primary therapeutic targets of this compound are likely to involve the inhibition of pro-survival signaling pathways such as NF-κB, STAT3, and PI3K/Akt, and the induction of apoptosis. However, it is imperative that future research efforts are directed specifically towards this compound to validate these potential mechanisms and to fully uncover its unique therapeutic potential. This technical guide provides a foundational framework to inspire and direct these much-needed investigations.
References
- 1. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic acid increases glucose uptake through the PI3K signaling pathway in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. 3β-Hydroxy-urs-12-en-28-oic Acid Modulates Dietary Restriction Mediated Longevity and Ameliorates Toxic Protein Aggregation in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 3-Epiursolic Acid from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Epiursolic acid, a pentacyclic triterpenoid and an isomer of the well-studied ursolic acid, is a natural compound found in various plant species. It has garnered interest within the scientific community for its potential therapeutic properties, including anticancer activities. Notably, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells[1][2][3]. This document provides a detailed protocol for the extraction and purification of this compound from plant material, with a focus on leaves of Eriobotrya japonica (loquat), a known source of this compound[1][2][3]. Additionally, it presents a putative signaling pathway for its anticancer effects, based on the known mechanisms of its isomer, ursolic acid.
Data Presentation
The following table summarizes quantitative data related to the extraction of triterpenoids from plant sources. While specific yield data for this compound is limited, the provided data for total triterpenoids and ursolic acid from relevant plant materials can serve as a valuable benchmark for extraction efficiency.
| Plant Material | Extraction Method | Solvent | Key Parameters | Yield of Ursolic Acid / Triterpenoids | Purity | Reference |
| Eucalyptus tereticornis leaves | Ultrasonic-assisted extraction | Ethyl acetate | 3 extractions | Not specified | >95% for isolated compounds | [4][5] |
| Eriobotrya japonica (Loquat) leaves | Ultrasonic-assisted extraction | 80-100% Ethanol | Time: 50-100 min | Not specified for this compound | Not specified | [6] |
| Plectranthus amboinicus aerial parts | Maceration followed by fractionation | Methanol, Hexane, Ethyl acetate | - | 3.96 mg/g DW of ursolic acid | Not specified | [7] |
| Silphium species leaves | Not specified | Not specified | Harvested in May/June | Oleanolic acid: up to 22.05 mg/g DW; Ursolic acid: up to 15.50 mg/g DW | Not specified | [8] |
| Vitex negundo leaves | Isocratic RP-HPLC | Acetonitrile: Methanol (80:20) | - | Ursolic acid: 0.01-0.1 mg/ml (linear range) | Not specified | [9] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and characterization of this compound from plant material.
Plant Material Preparation
-
Collection and Identification: Collect fresh leaves of Eriobotrya japonica. Ensure proper botanical identification.
-
Washing and Drying: Wash the leaves thoroughly with distilled water to remove any dirt and contaminants. Air-dry the leaves in the shade at room temperature or use a laboratory oven at a controlled temperature (40-50°C) to prevent degradation of bioactive compounds.
-
Grinding: Once completely dry, grind the leaves into a fine powder using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Crude Triterpenoid Mixture
-
Solvent Selection: Use 80-95% ethanol as the extraction solvent.
-
Extraction Procedure (Ultrasonic-Assisted Extraction - UAE):
-
Place 100 g of the powdered leaf material into a large flask.
-
Add the ethanol solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Perform the extraction for 60-90 minutes at a controlled temperature of 40-50°C.
-
After the first extraction, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of triterpenoids.
-
-
Solvent Evaporation: Combine the filtrates from all extractions and concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
Purification of this compound
The purification of this compound from the crude extract containing a mixture of triterpenoids, including ursolic acid and oleanolic acid, requires chromatographic techniques. The separation of these isomers can be challenging due to their similar structures[12].
-
Fractionation of Crude Extract:
-
Dissolve the crude extract in methanol.
-
Perform liquid-liquid partitioning successively with n-hexane and ethyl acetate. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
-
Evaporate the ethyl acetate fraction to dryness.
-
-
Column Chromatography:
-
Pack a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).
-
Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the TLC plate using a solvent system such as toluene:ethyl acetate:formic acid (7:2:1, v/v/v).
-
Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating at 100-110°C for 5-10 minutes. Triterpenoids will appear as colored spots.
-
Pool the fractions containing the compound of interest (based on Rf value comparison with a standard if available, or by subsequent analysis).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Further purify the pooled fractions containing this compound using a preparative HPLC system.
-
Column: A reversed-phase C18 column is suitable.
-
Collect the peak corresponding to this compound.
-
-
Crystallization:
-
Evaporate the solvent from the collected HPLC fraction.
-
Recrystallize the purified compound from a suitable solvent like methanol or ethanol to obtain pure crystals of this compound.
-
Characterization
-
Spectroscopic Analysis: Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and purification of this compound.
Putative Anticancer Signaling Pathway of this compound
The following diagram illustrates a potential signaling pathway for the anticancer effects of this compound. This pathway is inferred from the known mechanisms of its isomer, ursolic acid, which has been shown to modulate these pathways in various cancer cell lines[12][13][14][15][16][17][18][19][20][21]. Direct experimental evidence for this compound's interaction with all these specific targets is still emerging.
Caption: Putative signaling pathways modulated by this compound in cancer cells.
References
- 1. The Potential of Triterpenoids from Loquat Leaves (Eriobotrya japonica) for Prevention and Treatment of Skin Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-epi Ursolic Acid | CAS 989-30-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Extraction of Ursolic Acid from Loquat (Eriobotrya japonica (Thunb.) Lindl.) Leaves [spkx.net.cn]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Studies of selected plant raw materials as alternative sources of triterpenes of oleanolic and ursolic acid types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and HPLC Analysis of Ursolic Acid From Eriobotrya japonica Lindl | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursolic acid: A natural pentacyclic triterpenoid with clinical promise in gynecological and breast cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursolic Acid—A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities [mdpi.com]
- 16. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation-Associated Downstream Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Epiursolic Acid Using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-03EU
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Epiursolic acid. Ursolic acid and its isomers are pentacyclic triterpenoids of significant interest in the pharmaceutical and nutraceutical industries for their diverse biological activities.[1][2] This method utilizes a reversed-phase C18 column with UV detection, providing a simple, accurate, and precise protocol for researchers, scientists, and drug development professionals. The method has been validated for key analytical parameters including linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a pentacyclic triterpenoid and a structural isomer of ursolic acid. These compounds are widely distributed in medicinal herbs, fruits, and other plants.[1] Due to their promising pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects, there is a growing need for accurate and validated analytical methods to quantify them in various matrices.[2] High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of these non-volatile compounds due to its versatility, precision, and reliability.[2][3]
This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) system with UV detection, which is a common and accessible configuration in most analytical laboratories.
Principle of the Method
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound is separated from other components in the sample matrix based on its hydrophobicity. The compound is then detected by a UV detector at a low wavelength (210 nm), as triterpenoids generally lack a strong chromophore.[2][4] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from known concentrations of a this compound standard.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Purity ≥95%
-
Methanol: HPLC Grade
-
Acetonitrile: HPLC Grade
-
Water: HPLC Grade or ultrapure water
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid: Analytical Grade
-
Sample Matrix: e.g., plant extract, formulation, or biological fluid.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.
-
Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic mixture of Methanol and Water (acidified to pH 3.5 with TFA). A typical starting ratio is 88:12 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
Preparation of Solutions
5.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol.
-
Sonicate for 10 minutes to ensure complete dissolution. This is the stock solution.
5.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 5 µg/mL to 200 µg/mL).
5.3. Sample Preparation (General Protocol for Plant Material)
-
Accurately weigh about 1.0 g of the powdered, dried plant material.
-
Transfer to a suitable flask and add 25 mL of Methanol.
-
Extract using ultrasonication for 30-45 minutes.[6]
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the dried residue in a known volume (e.g., 5 mL) of the mobile phase.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.[6]
Method Validation Protocol
The developed analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
-
Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference from endogenous components at the retention time of this compound.
-
Linearity: Inject the prepared working standard solutions (at least five concentration levels) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[3][7]
-
Precision:
-
Intra-day Precision (Repeatability): Analyze six replicates of a standard solution at a medium concentration level on the same day. The relative standard deviation (RSD) should be ≤ 2%.[3][7]
-
Inter-day Precision (Intermediate Precision): Repeat the analysis on three different days to assess the method's reproducibility. The RSD should be ≤ 2%.
-
-
Accuracy (Recovery): Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (low, medium, high). The mean recovery should be within 95-105%.[3][6]
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[3][8][9]
Data Presentation
The quantitative data and validation parameters for a typical HPLC method for triterpenoid quantification are summarized below.
Table 1: Summary of Quantitative Data and Method Validation Parameters
| Parameter | Specification | Typical Value |
| Linearity Range | - | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995[3][7] |
| Accuracy (Recovery) | 95 - 105% | 98.5% - 102.3%[3][6] |
| Precision (RSD%) | ≤ 2% | < 1.5%[3][7] |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.1 µg/mL[3][4] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.3 µg/mL[3][4] |
| Retention Time (Approx.) | - | 10 - 15 min |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound, from sample handling to final data analysis.
Caption: HPLC quantification workflow for this compound.
Logical Relationship for Method Validation
The following diagram outlines the key relationships between the core validation parameters required to establish a reliable analytical method.
Caption: Core parameters for HPLC method validation.
References
- 1. scispace.com [scispace.com]
- 2. ijesrr.org [ijesrr.org]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of 3-Epiursolic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid is a pentacyclic triterpenoid and an epimer of ursolic acid. Both compounds exhibit a wide range of pharmacological activities, making them promising candidates for drug development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Given that this compound and ursolic acid are epimers, their identical mass-to-charge ratios and likely identical fragmentation patterns necessitate high-efficiency chromatographic separation for their individual quantification. While a specific validated method for this compound was not found in the public domain at the time of this writing, the following protocols are based on established methods for the closely related ursolic acid and the successful separation of other triterpenoid epimers.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Three common methods are presented below.
a) Liquid-Liquid Extraction (LLE)
This is a robust method for extracting triterpenoids from plasma and urine.
-
Protocol:
-
To 100 µL of biological sample (plasma, urine, or tissue homogenate), add 10 µL of internal standard (IS) working solution (e.g., Glycyrrhetinic acid, 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water) and vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
b) Supported Liquid Extraction (SLE)
SLE offers a more streamlined workflow compared to traditional LLE.
-
Protocol:
-
To 100 µL of biological sample, add 10 µL of IS working solution.
-
Vortex for 10 seconds.
-
Load the sample onto a supported liquid extraction plate or cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., 1 mL of methyl tert-butyl ether (MTBE)).
-
Collect the eluate and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
c) Protein Precipitation (PPT)
This is a rapid method suitable for high-throughput analysis but may result in a dirtier extract.
-
Protocol:
-
To 100 µL of plasma, add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
LC-MS/MS Method
The critical aspect of this analysis is the chromatographic separation of this compound from ursolic acid. The following conditions are a starting point and will likely require optimization.
a) Liquid Chromatography
-
Column: A high-resolution column is essential. Options include:
-
UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Kinetex F5 (2.1 x 100 mm, 2.6 µm)
-
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic acid.
-
Gradient Elution: A shallow gradient is recommended to achieve separation of the epimers.
-
Start at a lower percentage of organic phase (e.g., 60% B) and slowly increase to a higher percentage (e.g., 95% B) over a sufficient time (e.g., 10-15 minutes).
-
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
b) Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often preferred for acidic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M-H]⁻): m/z 455.4
-
Proposed MRM Transitions:
-
This compound/Ursolic Acid: 455.4 -> 409.3 (Quantifier), 455.4 -> 245.2 (Qualifier)
-
Internal Standard (Glycyrrhetinic Acid): 469.3 -> 425.2[1]
-
-
Collision Energy (CE) and other MS parameters: These will need to be optimized for the specific instrument used.
Data Presentation
The following tables summarize typical quantitative performance parameters for the analysis of ursolic acid, which can be used as a benchmark for the this compound method development and validation.
Table 1: LC-MS/MS Method Parameters for Ursolic Acid Analysis
| Parameter | Value | Reference |
| LC Column | ACQUITY UPLC BEH C8 (100 mm × 2.1 mm, 1.7 µm) | [1] |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate (90:10, v/v) | [1] |
| Flow Rate | 0.2 mL/min | [1] |
| Ionization | ESI Negative | [1] |
| MRM Transition | 455.1 → 455.0 | [1] |
| Internal Standard | Glycyrrhetinic acid | [1] |
Table 2: Quantitative Performance Data for Ursolic Acid
| Parameter | Value | Reference |
| Linearity Range | 10 - 5000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1] |
| Intra-day Precision (%RSD) | < 7.0% | [1] |
| Inter-day Precision (%RSD) | < 7.2% | [1] |
| Accuracy (% bias) | within ±2.0% | [1] |
| Mean Extraction Recovery | 73.2 ± 4.5% | [1] |
| Matrix Effect | -11.4% to -5.6% | [1] |
Visualizations
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound in biological samples is depicted in the following diagram.
Caption: LC-MS/MS analysis workflow for this compound.
Signaling Pathway (Illustrative Example)
While the direct signaling pathway of this compound is under investigation, many triterpenoids are known to interact with inflammatory pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
Synthesis of 3-Epiursolic Acid Derivatives for Enhanced Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-epiursolic acid and its derivatives, aimed at improving their therapeutic potential. Ursolic acid, a naturally occurring pentacyclic triterpenoid, exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] However, its clinical application is often limited by poor bioavailability and solubility.[1] Chemical modification of the ursolic acid scaffold, particularly at the C-3 position to form this compound, presents a promising strategy to develop analogs with enhanced potency and more favorable pharmacokinetic profiles.
Introduction to this compound and its Therapeutic Potential
Ursolic acid possesses a hydroxyl group at the C-3 position in the β-configuration. The epimerization to the α-configuration, yielding this compound, can significantly alter the molecule's steric and electronic properties, potentially leading to differential interactions with biological targets. Research suggests that modifications at the C-3, C-11, and C-28 positions of the ursane skeleton are crucial for modulating biological activity.[2] The synthesis of this compound serves as a key step in accessing a novel chemical space for the development of more effective therapeutic agents.
Data Presentation: Comparative Activity of Ursolic Acid Derivatives
While extensive data on a wide range of this compound derivatives is still emerging, the following tables summarize the cytotoxic and anti-inflammatory activities of various ursolic acid derivatives modified at different positions. This data provides a strong rationale for applying similar modifications to the this compound scaffold to explore potential enhancements in activity.
Table 1: Cytotoxic Activity of Ursolic Acid Derivatives against Various Cancer Cell Lines
| Compound | Modification(s) | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | - | HeLa | >100 | [3] |
| Derivative 1 | 3-oxo, 28-(phenylmethyl)amide | HeLa | 2.71 | [3] |
| Derivative 2 | 3-oxo, 28-(2-pyridinylmethyl)amide | HeLa | 4.46 | [3] |
| Derivative 3 | 3-O-acetyl, 28-(phenylmethyl)amide | HeLa | 13 | [3] |
| Derivative 4 | 3β, 7β-dihydroxy-ursolic acid-28-ethanone | HeLa | Not specified, but stronger than Ursolic Acid | [4] |
| Derivative 5 | Quinoline derivative at C-2/C-3 | HeLa | 0.36 ± 0.05 | [4] |
| Derivative 6 | Quinoline derivative at C-2/C-3 | MDA-MB-231 | 0.61 ± 0.07 | [4] |
| Derivative 7 | Amine-spaced DOTA conjugate | A375 Melanoma | 1.5 | [4] |
| Derivative 8 | Amine-spaced DOTA conjugate | A2780 Ovarian Carcinoma | 1.7 | [4] |
Table 2: Anti-inflammatory Activity of Ursolic Acid Derivatives
| Compound | Assay | Activity/IC50 | Reference |
| Ursolic Acid | - | - | |
| Derivative 9 | COX-2 Inhibition | IC50 = 1.16 µM | [1] |
| Derivative 10 | Ear Edema Inhibition (in vivo) | 69.76% inhibition | [1] |
| Derivative 11 | Ear Edema Inhibition (in vivo) | 81.61% inhibition | [1] |
| Derivative 12 | Indole and amide derivative (UA-1) | NO Inhibition IC50 = 2.2 ± 0.4 µM | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and a general approach for the subsequent derivatization at the C-28 carboxyl group.
Protocol 1: Synthesis of this compound
This protocol involves a two-step process starting from ursolic acid: oxidation to 3-oxo-ursolic acid, followed by stereoselective reduction to this compound.
Step 1: Oxidation of Ursolic Acid to 3-oxo-ursolic acid
-
Materials: Ursolic acid, Acetone, Jones reagent (Chromium trioxide in sulfuric acid).
-
Procedure:
-
Dissolve ursolic acid (1.0 g, 2.19 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange-brown color is observed.
-
Continue stirring at 0 °C for 2 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-oxo-ursolic acid as a white solid.
-
Step 2: Reduction of 3-oxo-ursolic acid to this compound
-
Materials: 3-oxo-ursolic acid, Methanol, Sodium borohydride (NaBH4).
-
Procedure:
-
Dissolve 3-oxo-ursolic acid (500 mg, 1.10 mmol) in methanol (25 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (83 mg, 2.20 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Protocol 2: General Procedure for C-28 Amide Derivative Synthesis
This protocol describes a general method for creating amide derivatives from this compound at the C-28 carboxylic acid position.
-
Materials: this compound, Oxalyl chloride, Dichloromethane (DCM), Triethylamine, desired amine.
-
Procedure:
-
Suspend this compound (200 mg, 0.44 mmol) in dry DCM (10 mL).
-
Add oxalyl chloride (0.1 mL, 1.15 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in dry DCM (10 mL) and add the desired amine (0.88 mmol) and triethylamine (0.2 mL, 1.43 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final amide derivative by column chromatography.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and mechanism of action of ursolic acid derivatives.
References
- 1. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid inhibits Th17 cell differentiation via STAT3/RORγt pathway and suppresses Schwann cell-mediated Th17 cell migration by reducing CXCL9/10 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 3-Epiursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid, a pentacyclic triterpenoid, is a subject of growing interest in cancer research due to its potential cytotoxic effects on tumor cells. As a stereoisomer of the well-studied ursolic acid, it is hypothesized to share similar anti-cancer properties, which are believed to be mediated through the induction of apoptosis and modulation of key cellular signaling pathways. This document provides detailed protocols for a panel of cell-based assays to rigorously evaluate the cytotoxic and apoptotic effects of this compound.
Note: Specific experimental data on the cytotoxicity of this compound is limited in publicly available literature. The quantitative data and mechanistic pathways described in these notes are primarily based on studies of its isomer, ursolic acid, and should be considered as a predictive framework for designing and interpreting experiments with this compound.
Data Presentation: Cytotoxicity of Ursolic Acid (as a proxy for this compound)
The following table summarizes the 50% inhibitory concentration (IC50) values of ursolic acid against various cancer cell lines, as determined by the MTT assay. This data serves as a reference for the expected range of cytotoxic activity for this compound.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HT-29 | Colon Cancer | 24 | 26[1] |
| HT-29 | Colon Cancer | 48 | 20[1] |
| HT-29 | Colon Cancer | 72 | 18[1] |
| SNG-II | Endometrial Cancer | Not Specified | ~25-50 (activity observed)[2] |
| MDA-MB-231 | Breast Cancer | Not Specified | Activity Observed[3] |
| HCT-15 | Colon Carcinoma | Not Specified | 3.3 µg/mL |
| UISO | Squamous Cervix Carcinoma | Not Specified | 3.2 µg/mL[4] |
| OVCAR-5 | Ovarian Cancer | Not Specified | 3.2 µg/mL[4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4][7]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used to correct for background absorbance.[4][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Target cancer cell lines
-
Serum-free cell culture medium
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using serum-free medium for the compound treatment. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution (from the kit) to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that releases a fluorescent or colorimetric signal upon cleavage by active caspases.
Materials:
-
Caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
This compound
-
Target cancer cell lines
-
Cell lysis buffer
-
96-well plates (black plates for fluorescence)
-
Fluorometer or spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
Cell Lysis: After the desired incubation period, lyse the cells according to the kit's instructions. This typically involves washing the cells with PBS and then adding a lysis buffer.
-
Caspase Reaction: Add the caspase substrate and reaction buffer to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the fluorescence (e.g., excitation at 380 nm and emission at 420-460 nm for AMC-based substrates) or absorbance (at 400-405 nm for pNA-based substrates).
-
Data Analysis: Quantify the fold-increase in caspase-3/7 activity in the treated samples compared to the untreated control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Postulated Signaling Pathway for Apoptosis Induction
Based on studies of ursolic acid, this compound is hypothesized to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Hypothesized apoptotic pathways induced by this compound.
References
- 1. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid induces Bax-dependent apoptosis through the caspase-3 pathway in endometrial cancer SNG-II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yolanda-rios.net [yolanda-rios.net]
- 5. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Animal Models for Studying the In Vivo Effects of 3-Epiursolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid, a pentacyclic triterpenoid and an epimer of ursolic acid, holds significant therapeutic potential due to the well-documented anti-inflammatory, anti-cancer, and metabolic regulatory properties of its parent compound.[1][2] While direct in vivo studies on this compound are limited, the extensive research on ursolic acid provides a robust framework for designing and executing preclinical animal studies. These application notes and protocols offer detailed guidance on leveraging established animal models to investigate the in vivo efficacy of this compound across various disease areas.
I. Anti-Inflammatory Effects of this compound
Animal models of inflammation are crucial for evaluating the potential of this compound in treating inflammatory conditions.[3] These models mimic the pathological processes of human inflammatory diseases, providing a platform to assess the compound's efficacy in reducing inflammation and its underlying mechanisms.
A. Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible method for screening compounds with acute anti-inflammatory activity.[4][5]
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (20-25 g).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[4]
-
Drug Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg body weight) one hour before carrageenan injection. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin (10 mg/kg).[4]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for the analysis of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[5]
Quantitative Data Summary (Hypothetical based on Ursolic Acid studies):
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (%) | TNF-α Level (pg/mg tissue) | IL-6 Level (pg/mg tissue) |
| Control (Vehicle) | - | 100 ± 8.5 | 150 ± 12.3 | 200 ± 15.7 |
| This compound | 10 | 75 ± 6.2 | 110 ± 9.8 | 145 ± 11.2 |
| This compound | 25 | 52 ± 4.5 | 80 ± 7.1 | 95 ± 8.3 |
| This compound | 50 | 35 ± 3.1 | 60 ± 5.4 | 70 ± 6.1 |
| Indomethacin | 10 | 40 ± 3.8 | 75 ± 6.9 | 85 ± 7.5 |
*p < 0.05 compared to the control group.
Signaling Pathway:
Caption: Inhibition of NF-κB signaling by this compound.
B. Chronic Inflammation Model: Adjuvant-Induced Arthritis
This model is relevant for studying chronic inflammatory conditions like rheumatoid arthritis.[5]
Experimental Protocol:
-
Animal Model: Lewis rats.
-
Induction of Arthritis: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.[5]
-
Drug Administration: Administer this compound orally daily for 21 days, starting from the day of adjuvant injection.
-
Assessment of Arthritis: Monitor paw volume, arthritic score, and body weight regularly. At the end of the study, perform histological analysis of the joints and measure serum levels of inflammatory markers.
II. Anti-Cancer Effects of this compound
Xenograft models are the gold standard for evaluating the in vivo anti-tumor efficacy of novel compounds.[6][7]
A. Human Tumor Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[6][8]
Experimental Protocol:
-
Animal Model: Athymic nude mice or SCID mice.[7]
-
Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., prostate, breast, lung) and subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.[7][8] For certain cell lines like MCF-7, estradiol supplementation may be required.[9]
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[7] Administer this compound via oral gavage or intraperitoneal injection at various doses daily or on alternate days.
-
Tumor Growth Measurement: Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.[7]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform immunohistochemical analysis for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).[10]
Quantitative Data Summary (Hypothetical based on Ursolic Acid studies):
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Weight (g) | Ki67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Control (Vehicle) | - | 1500 ± 120 | 1.2 ± 0.1 | 85 ± 7 | 5 ± 1 |
| This compound | 25 | 1050 ± 95 | 0.8 ± 0.08 | 60 ± 5 | 15 ± 2 |
| This compound | 50 | 700 ± 60 | 0.5 ± 0.05 | 40 ± 4 | 25 ± 3 |
| This compound | 100 | 450 ± 45 | 0.3 ± 0.03 | 25 ± 3 | 35 ± 4 |
*p < 0.05 compared to the control group.
Signaling Pathway:
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 7. Mouse Xenograft Models, Combination Treatment, and Tumorigenic Assay [bio-protocol.org]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects of ursolic acid in a mouse model of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving 3-Epiursolic Acid for In Vitro Cell Culture Experiments
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cell-based assays involving the pentacyclic triterpenoid 3-Epiursolic acid.
Introduction: this compound is a natural pentacyclic triterpenoid compound with a range of described biological activities, including anti-proliferative and anti-viral effects.[1][2] Like its isomer ursolic acid, it is a lipophilic molecule with poor solubility in aqueous solutions, presenting a challenge for cell culture-based experiments. A reliable and reproducible solubilization protocol is critical for obtaining accurate and meaningful experimental results. This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in cell culture applications. It also includes key physicochemical data and a diagram of a relevant signaling pathway.
Physicochemical and Solubility Data
A summary of essential quantitative data for this compound is presented below. The primary recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).
| Parameter | Value | Source(s) |
| CAS Number | 989-30-0 | [1][2] |
| Molecular Formula | C₃₀H₄₈O₃ | [1][2] |
| Formula Weight | 456.7 g/mol | [1][2] |
| Purity | >98% | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage (Solid) | -20°C (Stable for ≥ 4 years) | [2] |
| Storage (Aqueous Solution) | Not recommended for more than one day | [3] |
| Example IC₅₀ | 18.6 µg/mL (MCF-7 cells) | [1][2] |
| Example Working Conc. | 20-50 µM (Antiviral activity in MDBK cells) | [1][2] |
Experimental Protocols
This section outlines the step-by-step methodology for preparing and using this compound in cell culture.
Part 1: Preparation of a Concentrated Stock Solution
The high lipophilicity of this compound necessitates the use of an organic solvent to create a concentrated stock solution. DMSO is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure (Example for a 20 mM Stock Solution):
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example: For 1 mL of a 20 mM stock solution:
-
Mass = 20 mM × 1 mL × 456.7 g/mol = 9.13 mg
-
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolving: Add the desired volume (e.g., 1 mL) of sterile DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with solubilization if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for an extended period under these conditions.
Part 2: Preparation of the Final Working Solution
The concentrated DMSO stock must be diluted into your cell culture medium to achieve the final desired experimental concentration. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
Concentrated this compound stock solution (from Part 1)
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed for your final working concentration.
-
Formula: V₁M₁ = V₂M₂
-
Example: To prepare 10 mL of medium with a final concentration of 20 µM from a 20 mM stock:
-
V₁ × 20,000 µM = 10 mL × 20 µM
-
V₁ = (10 mL × 20 µM) / 20,000 µM = 0.01 mL = 10 µL
-
-
-
Dilution: Add the required volume of complete cell culture medium (e.g., 10 mL) to a sterile conical tube.
-
Addition of Compound: While gently vortexing or swirling the medium, add the calculated volume of the stock solution (e.g., 10 µL) dropwise. This rapid mixing is critical to prevent the compound from precipitating out of the solution.
-
Final DMSO Concentration: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%, to minimize toxicity. In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL).
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate aliquot of medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Use Immediately: It is strongly recommended to use the final working solution immediately, as triterpenoids can be unstable and may precipitate from aqueous solutions over time.[3]
Caption: Experimental workflow for preparing this compound solutions.
Mechanism of Action: Apoptosis Induction Pathway
While specific pathways for this compound are under investigation, data from the closely related isomer, ursolic acid, show that it can induce apoptosis in cancer cells by modulating multiple critical signaling pathways.[4] It often suppresses pro-survival signals while activating the intrinsic (mitochondrial) apoptosis cascade.[4][5][6]
Caption: Signaling pathway for ursolic acid-induced apoptosis.
References
- 1. 3-epi Ursolic Acid | CAS 989-30-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Epiursolic Acid for Inducing Apoptosis in Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epiursolic acid is a pentacyclic triterpenoid compound belonging to the ursane family, which is structurally similar to the well-studied anti-cancer agent, ursolic acid. These natural compounds are of significant interest in oncology for their potential to inhibit cancer cell proliferation and induce programmed cell death (apoptosis). This document provides an overview of the apoptotic mechanisms attributed to this class of compounds, summarizes key quantitative data from studies on its isomer ursolic acid, and offers detailed protocols for evaluating the pro-apoptotic efficacy of this compound in cancer cell lines.
Note: While this compound is a compound of interest, a significant body of published research focuses on its isomer, ursolic acid (UA). The data and mechanisms presented here are based on studies of ursolic acid and serve as a strong predictive framework for investigating this compound. Researchers should, however, experimentally validate these findings for the specific epimer.
Mechanism of Action: Inducing Apoptosis
Ursolic acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] The primary mechanism involves triggering the mitochondrial pathway.[2][3] This process is characterized by:
-
Alteration of Apoptotic Proteins: An increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein shifts the Bax/Bcl-2 ratio in favor of apoptosis.[2][4]
-
Mitochondrial Disruption: This shift leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[2][4][5]
-
Cell Death Execution: Activated caspase-3 cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Some studies also indicate involvement of the extrinsic pathway through the upregulation of death receptors like Fas.[1]
Caption: The intrinsic pathway of apoptosis induced by ursolic acid.
Data Presentation: Cytotoxicity in Tumor Cell Lines
The following table summarizes the inhibitory concentration (IC50) and apoptotic effects of ursolic acid on various cancer cell lines, providing a baseline for comparative studies with this compound.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Key Apoptotic Findings |
| HT-29 | Colon Cancer | 24 h | 26 | Down-regulation of Bcl-2 and Bcl-xL; activation of caspase-3 and -9.[5] |
| 48 h | 20 | Apoptotic Rate (40 µM): 40.49%.[5] | ||
| 72 h | 18 | |||
| SK-OV-3 | Ovarian Cancer | Not Specified | ~50 | Cleavage of PARP, caspase-9, and -3.[6] |
| A2780 | Ovarian Cancer | Not Specified | ~65 | |
| BGC-803 | Gastric Cancer | 48 h | 35.94 | Activation of caspase-3, -8, and -9; down-regulation of Bcl-2.[7] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Upregulation of Bax, downregulation of Bcl-2, cleavage of caspases.[1] |
Experimental Protocols
The following are standard protocols to characterize the apoptotic effects of this compound.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the compound's cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis.
Protocol 2: Quantification of Apoptosis (Annexin V-FITC / PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
6-well cell culture plates
-
Treated cells
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates, allow them to adhere, and treat with this compound at the desired concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Protocol 3: Analysis of Apoptotic Proteins (Western Blot)
This protocol detects changes in the expression levels of key apoptosis-regulating proteins.
Caption: Standard workflow for Western blot analysis.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer on ice.
-
Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate to the membrane and visualize the protein bands using a digital imaging system. Use β-actin as a loading control to ensure equal protein loading.
References
- 1. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid from Oldenlandia diffusa induces apoptosis via activation of caspases and phosphorylation of glycogen synthase kinase 3 beta in SK-OV-3 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Permeability Assessment of 3-Epiursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid, a pentacyclic triterpenoid and an epimer of the well-studied ursolic acid, is a compound of significant interest for its potential therapeutic properties. Like its parent compound, this compound is characterized by high lipophilicity, which often correlates with poor aqueous solubility and potentially low oral bioavailability.[1][2][3] Assessing its permeability across biological membranes is a critical step in early-stage drug development to predict its in vivo absorption and guide formulation strategies.
This document provides detailed application notes and experimental protocols for two standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. While specific experimental data for this compound is not extensively available, the provided protocols are adapted from established methods for ursolic acid and other lipophilic compounds, offering a robust framework for its characterization.
Application Notes: Principles and Considerations
Overview of Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that models passive transcellular diffusion.[4][5] A synthetic membrane impregnated with a lipid solution separates a donor and an acceptor well. PAMPA is a high-throughput, cost-effective method to quickly screen compounds for their ability to passively cross a lipid barrier, which is a primary mechanism for the absorption of many orally administered drugs.[6] It is particularly useful for distinguishing passive permeability from active transport phenomena.[4][7]
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal epithelium.[8][9] When cultured on semi-permeable filter supports, these cells form tight junctions and express various transporters and efflux pumps (e.g., P-glycoprotein).[10] This model allows for the investigation of both passive diffusion (transcellular and paracellular routes) and active transport mechanisms, providing a more comprehensive prediction of in vivo intestinal absorption.[8][11]
Challenges with Lipophilic Triterpenoids
Researchers should be aware of the following challenges when working with this compound:
-
Poor Aqueous Solubility: Ursolic acid is known to have extremely low water solubility.[2][12] This can lead to precipitation in aqueous assay buffers, making it difficult to obtain accurate permeability data. To counteract this, a co-solvent such as dimethyl sulfoxide (DMSO) is typically used to prepare stock solutions, with the final concentration in the assay buffer kept low (usually ≤1%) to avoid compromising membrane or cell monolayer integrity.[13]
-
Non-Specific Binding: Highly lipophilic compounds can adsorb to plasticware, which can lead to an underestimation of permeability. Using low-binding plates and including a recovery assessment in the experimental design is recommended.
-
Low Permeability: Despite being lipophilic, ursolic acid has demonstrated low permeability in Caco-2 cell models, which may be due to its rigid structure and retention within the cell membrane.[1]
Data Interpretation
The primary output of these assays is the apparent permeability coefficient (Papp), expressed in cm/s. This value is used to classify compounds into low, medium, and high permeability categories.
Table 1: General Classification of Apparent Permeability (Papp)
| Permeability Class | Papp (x 10-6 cm/s) | Predicted In Vivo Absorption |
|---|---|---|
| High | > 10 | High (>85%)[14] |
| Medium | 1 - 10 | Moderate (50-84%)[14] |
| Low | < 1 | Low (<50%)[14] |
Data adapted from established classification criteria for Caco-2 permeability assays.[14]
In the Caco-2 assay, a bidirectional experiment is performed to calculate the Efflux Ratio (ER) .
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of active efflux transporters, which can significantly limit its net absorption in the intestine.[7][15]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive diffusion of this compound across a lipid-impregnated artificial membrane.
2.1. Materials
-
PAMPA plate sandwich (e.g., 96-well microtiter plates with a filter membrane, donor, and acceptor plates)
-
Lecithin/dodecane solution (or a commercial pre-coated system)[6]
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
High and Low permeability control compounds (e.g., Testosterone and Atenolol)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
2.2. Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
2.3. Step-by-Step Procedure
-
Solution Preparation: Prepare a 10 mM stock solution of this compound and control compounds in DMSO. From this, create a working solution (e.g., 500 µM) by diluting with PBS (pH 7.4). The final concentration of the test compound in the donor well should be between 10-100 µM, with the final DMSO concentration kept at or below 1%.[6]
-
Membrane Coating: Gently add 5 µL of the lipid solution (e.g., 1% w/v lecithin in dodecane) to each well of the donor filter plate, ensuring the entire membrane surface is coated.[6] Allow the solvent to evaporate if necessary, as per the manufacturer's instructions.
-
Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[6]
-
Assay Initiation: Add 150-200 µL of the test compound working solution to the donor plate wells.[6]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 5 to 18 hours on a plate shaker (e.g., 50-100 rpm) to ensure adequate mixing and reduce the unstirred water layer effect.[16][17]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of this compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
2.4. Data Calculation
The apparent permeability coefficient (Pe or Papp) is calculated using the following equation:
Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t): Compound concentration in the acceptor well at time t.
-
Cequilibrium: Equilibrium concentration, calculated as (CD(t) * VD + CA(t) * VA) / (VD + VA).
-
CD(t): Compound concentration in the donor well at time t.
-
VD: Volume of the donor well (cm³).
-
VA: Volume of the acceptor well (cm³).
-
A: Area of the membrane (cm²).
-
t: Incubation time (seconds).
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the bidirectional transport of this compound across a differentiated Caco-2 cell monolayer.
2.1. Materials
-
Caco-2 cells (passages 20-50 are commonly used)[14]
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids (NEAA)
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12- or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, buffered with HEPES
-
TEER meter (e.g., EVOM voltohmmeter)
-
Lucifer Yellow (paracellular integrity marker)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and a P-gp substrate like Digoxin)
2.2. Experimental Workflow
References
- 1. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 2. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Enhancing the Bioavailability of 3-Epiursolic Acid: Formulation Strategies and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Epiursolic acid, a pentacyclic triterpenoid with promising therapeutic potential, suffers from poor oral bioavailability, limiting its clinical utility. This document provides a detailed overview of various formulation strategies aimed at enhancing the systemic exposure of this compound. The information presented here is primarily based on studies conducted with its isomer, ursolic acid, and is expected to be highly applicable to this compound due to their structural similarity. This guide includes comparative pharmacokinetic data, detailed experimental protocols for key formulation techniques, and visual representations of experimental workflows and relevant signaling pathways.
Introduction: The Challenge of this compound Bioavailability
This compound, like its isomer ursolic acid, is a lipophilic compound with poor aqueous solubility. This characteristic significantly hinders its absorption from the gastrointestinal tract, leading to low and variable bioavailability. Overcoming this challenge is critical to unlocking the full therapeutic potential of this compound. This document outlines several advanced formulation strategies that have been successfully employed to improve the bioavailability of ursolic acid and can be adapted for this compound. These strategies primarily focus on:
-
Increasing the dissolution rate: By reducing particle size to the nanoscale or creating amorphous dispersions.
-
Enhancing permeability: By co-administering with bio-enhancers or utilizing lipid-based carriers.
-
Inhibiting pre-systemic metabolism: By co-formulating with inhibitors of metabolic enzymes.
Comparative Efficacy of Formulation Strategies
The following table summarizes the pharmacokinetic data from preclinical studies on various ursolic acid formulations. While a direct head-to-head comparison in a single study is unavailable, these data provide valuable insights into the relative efficacy of each approach.
Table 1: Pharmacokinetic Parameters of Ursolic Acid Formulations in Rodents
| Formulation Strategy | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Fold Increase in AUC | Reference |
| Free Ursolic Acid | Rat | 100 | 1.01 ± 0.07 | 0.5 | 6.27 | - | [1] |
| Nanoparticles (Emulsion Solvent Evaporation) | Rat | 100 | 3.17 ± 0.06 | 0.5 | 16.785 | 2.68 | [1] |
| Co-amorphous with Piperine | Rat | 50 | 0.23 ± 0.04 | 2.0 | 1.76 ± 0.39 | 5.8 (vs. free UA) |
Note: Data are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Detailed Application Notes and Protocols
This section provides detailed protocols for the preparation of various formulations to enhance the bioavailability of this compound.
Nanoemulsion Formulation
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, with droplet sizes typically in the range of 20-200 nm. They enhance bioavailability by increasing the dissolution rate and facilitating lymphatic transport.
Experimental Workflow for Nanoemulsion Preparation
Figure 1: Workflow for preparing a this compound nanoemulsion.
Protocol for Nanoemulsion Preparation:
-
Preparation of the Oil Phase: Dissolve 0.2% (w/w) of this compound in a suitable oil or a blend of oils (e.g., castor oil and isopropyl myristate).
-
Preparation of the Surfactant/Co-surfactant (Smix) Mixture: Prepare a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., glycerol) at a predetermined ratio (e.g., 1:1).
-
Formation of the Coarse Emulsion:
-
Separately heat the oil phase and the Smix to approximately 30°C.
-
Add the Smix to the oil phase and stir using a magnetic stirrer at 300 rpm.
-
Add the aqueous phase (distilled water) dropwise to the oil-Smix mixture while stirring at 600 rpm for about 30 minutes to form a coarse emulsion.
-
-
High-Speed Homogenization: Homogenize the coarse emulsion using a high-speed homogenizer to reduce the droplet size and form a nanoemulsion.
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering.
-
Determine the drug content using a validated HPLC method.
-
Assess the thermodynamic stability of the nanoemulsion.
-
Solid Dispersion Formulation
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size and improving wettability.
Protocol for Solid Dispersion by Solvent Evaporation Method:
-
Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, Gelucire 50/13) in a common volatile solvent (e.g., ethanol, methanol). The ratio of drug to carrier should be optimized (e.g., 1:1, 1:5, 1:10).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization:
-
Analyze the solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Evaluate the in vitro dissolution profile in simulated gastric and intestinal fluids.
-
Liposome Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can improve the bioavailability of drugs by enhancing their solubility and protecting them from degradation.
Protocol for Liposome Preparation by Thin-Film Hydration Method:
-
Lipid Film Formation:
-
Dissolve this compound, a phospholipid (e.g., soya lecithin), and cholesterol in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated drug by centrifugation or dialysis.
-
Characterization:
-
Determine the particle size, PDI, and zeta potential.
-
Measure the entrapment efficiency by quantifying the amount of encapsulated drug.
-
Co-amorphous System with Piperine
Co-amorphous systems consist of the drug and a co-former in an amorphous state. Piperine, a natural bio-enhancer, can improve the bioavailability of drugs by inhibiting metabolic enzymes (like CYP3A4) and P-glycoprotein, in addition to enhancing solubility and permeability.
Protocol for Co-amorphous Preparation by Ball Milling:
-
Physical Mixture: Prepare a physical mixture of this compound and piperine at a specific molar ratio (e.g., 1:1).
-
Ball Milling: Place the physical mixture in a ball mill with grinding jars and balls. Mill the mixture at a specified speed and duration to induce amorphization.
-
Characterization:
-
Confirm the amorphous state of the mixture using PXRD and DSC.
-
Investigate intermolecular interactions using Fourier Transform Infrared (FTIR) spectroscopy.
-
Assess the enhancement in solubility and dissolution rate.
-
In Vivo Pharmacokinetic Study Protocol
Objective: To evaluate the oral bioavailability of the formulated this compound in a rodent model (e.g., Sprague-Dawley rats).
Protocol:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.
-
Dosing:
-
Divide the rats into groups (n=6 per group): a control group receiving a suspension of free this compound, and experimental groups receiving the different formulations (nanoemulsion, solid dispersion, liposomes, co-amorphous system).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Relevant Signaling Pathway
Ursolic acid has been shown to exert its anticancer effects by modulating various signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and is frequently dysregulated in cancer. Ursolic acid can inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
The poor oral bioavailability of this compound can be significantly improved through various formulation strategies. Nanoformulations, solid dispersions, and co-amorphous systems have all demonstrated the potential to enhance the systemic exposure of the structurally similar ursolic acid. The choice of the optimal formulation strategy will depend on the specific therapeutic application, desired pharmacokinetic profile, and manufacturing considerations. The protocols and data presented in this document provide a valuable resource for researchers and drug development professionals working to advance this compound into clinical applications.
References
Application Notes and Protocols for High-Throughput Screening of 3-Epiursolic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid is a pentacyclic triterpenoid, a class of natural compounds known for a wide spectrum of pharmacological activities.[1] Its structural isomer, ursolic acid, has been extensively studied and shown to possess anti-cancer, anti-inflammatory, and metabolic regulatory properties.[2][3] These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4][5] Given the therapeutic potential of ursane-type triterpenoids, high-throughput screening (HTS) of compounds like this compound is a critical step in drug discovery to identify and characterize their biological activities efficiently.
These application notes provide a framework for the high-throughput screening of this compound to assess its cytotoxic, pro-apoptotic, and anti-inflammatory bioactivities. The protocols are optimized for a multi-well plate format suitable for HTS.[6]
Data Presentation: Bioactivity of Ursolic Acid and Its Derivatives
The following tables summarize the reported cytotoxic activities of ursolic acid and its derivatives against various human cancer cell lines. This data serves as a reference for expected potencies and for the selection of appropriate cell lines and concentration ranges for screening this compound.
Table 1: Cytotoxicity of Ursolic Acid (UA) and its Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Ursolic Acid | HT-29 (Colon) | MTT | 20 (48h) | [7] |
| Ursolic Acid | HeLa (Cervical) | MTT | >10 (96h) | [8] |
| Ursolic Acid | SKOV3 (Ovarian) | MTT | >10 (96h) | [8] |
| Ursolic Acid | BGC-823 (Gastric) | MTT | >10 (96h) | [8] |
| UA-Derivative 13 | HeLa (Cervical) | MTT | 2.5 - 6.4 | [8][9] |
| UA-Quinoline Derivative 54 | MDA-MB-231 (Breast) | Not Specified | 0.61 ± 0.07 | [10] |
| UA-Quinoline Derivative 54 | HeLa (Cervical) | Not Specified | 0.36 ± 0.05 | [10] |
| UA-Quinoline Derivative 54 | SMMC7721 (Liver) | Not Specified | 12.49 ± 0.08 | [10] |
| Corosolic Acid (2-hydroxy UA) | C6 (Glioma) | Not Specified | 10-100 | [11] |
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for this compound bioactivity.
Apoptosis Signaling Pathway
Caption: Apoptosis signaling pathways modulated by ursolic acid.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by ursolic acid.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[12][13]
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[15][16]
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Caspase-Glo® 3/7 Reagent (Promega)
-
96-well white-walled, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled plate suitable for luminescence readings.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[17]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[17]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.
Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[18][19]
Materials:
-
NF-κB reporter cell line (e.g., THP-1 or HeLa cells stably transfected with an NF-κB-luciferase reporter construct)
-
Complete culture medium
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL)[19]
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white-walled, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-walled plate at an optimized density (e.g., 25,000 cells/well for THP-1) in 100 µL of medium.[19] Incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to a final concentration that induces a sub-maximal response (e.g., EC80).[18]
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.[20]
-
Lysis and Luciferase Reaction: Add 100 µL of luciferase assay reagent to each well.[19]
-
Incubation: Incubate at room temperature for 10-20 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control. Determine the IC50 value.
References
- 1. sudps.org [sudps.org]
- 2. Recent developments on ursolic acid and its potential biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic Acid Analogs as Potential Therapeutics for Cancer [mdpi.com]
- 11. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. researchgate.net [researchgate.net]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 16. tripod.nih.gov [tripod.nih.gov]
- 17. promega.com [promega.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Gene Expression Analysis Following 3-Epiursolic Acid Treatment
Disclaimer: Scientific literature with specific gene expression data and detailed protocols for 3-Epiursolic acid is limited. The following application notes and protocols are based on the extensive research available for its parent compound, ursolic acid (UA), a structurally similar pentacyclic triterpenoid.[1][2][3][4] The biological activities and effects on gene expression of this compound are presumed to be similar to those of ursolic acid. Researchers should validate these protocols and findings for this compound in their specific experimental context.
Introduction to this compound and its Potential Effects on Gene Expression
This compound is a derivative of ursolic acid, a natural pentacyclic triterpenoid found in various plants.[3] Ursolic acid and its derivatives have garnered significant attention in biomedical research due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4][5][6] These effects are largely attributed to their ability to modulate the expression of numerous genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and inflammation.[2][4][7][8]
The anticancer activity of ursolic acid is linked to its capacity to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[4][9] This is achieved by altering the expression of key regulatory genes. For instance, ursolic acid has been shown to downregulate anti-apoptotic genes like BCL-2 and upregulate pro-apoptotic genes like BAX.[4][7] Furthermore, it can arrest the cell cycle by modulating the expression of cyclins and cyclin-dependent kinases.[10]
In the context of inflammation, ursolic acid can suppress the expression of pro-inflammatory genes by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] This leads to a reduction in the production of inflammatory mediators like cytokines and chemokines.[1][11]
Given the structural similarity, it is hypothesized that this compound will exhibit a comparable impact on gene expression, making it a compound of interest for drug development professionals and researchers in oncology and immunology.
Summary of Quantitative Gene Expression Changes Induced by Ursolic Acid
The following tables summarize the observed changes in gene and protein expression in various cancer cell lines and inflammatory models following treatment with ursolic acid. This data provides a reference for expected changes when studying this compound.
Table 1: Modulation of Genes Involved in Apoptosis and Cell Cycle by Ursolic Acid
| Gene/Protein | Cell Line/Model | Effect | Reference |
| BCL-2 | BGC-803 (Gastric Cancer) | Downregulated | [4] |
| BCL-2 | INT-407, HCT-116 (Intestinal Cancer) | Downregulated | [7] |
| BCL-2 | HepG2 (Liver Cancer) | Downregulated | [12] |
| Bcl-xL | A549 (Lung Cancer) | Downregulated | [10] |
| Survivin | INT-407, HCT-116 (Intestinal Cancer) | Downregulated | [7] |
| BAX | INT-407, HCT-116 (Intestinal Cancer) | Upregulated | [7] |
| BAX | A549 (Lung Cancer) | Upregulated | [10] |
| p53 | A549 (Lung Cancer) | Upregulated | [10] |
| p21 | INT-407, HCT-116 (Intestinal Cancer) | Upregulated | [7] |
| p21 | A549 (Lung Cancer) | Upregulated | [10] |
| Cyclin D1 | A549, H460 (Lung Cancer) | Downregulated | [10] |
| CDK4 | A549, H460 (Lung Cancer) | Downregulated | [10] |
| Caspase-3 | BGC-803 (Gastric Cancer) | Activated | [4] |
| Caspase-8 | BGC-803 (Gastric Cancer) | Activated | [4] |
| Caspase-9 | BGC-803 (Gastric Cancer) | Activated | [4] |
| PARP | Huh-7 (Hepatoma) | Cleavage Increased | [13] |
Table 2: Modulation of Genes Involved in Inflammation and Signaling Pathways by Ursolic Acid
| Gene/Protein | Cell Line/Model | Effect | Reference |
| NF-κB | Various Cancer Cell Lines | Inhibited Activation | [5][10] |
| COX-2 | Mouse Macrophages | Inhibited Expression | [5] |
| iNOS | Mouse Macrophages | Inhibited Expression | [5] |
| TNF-α | Mouse Tissues (in vivo) | Reduced Levels | [11] |
| IL-1β | Mouse Tissues (in vivo) | Reduced Levels | [11] |
| IL-6 | Mouse Tissues (in vivo) | Reduced Levels | [11] |
| IL-8 | HaCaT cells | Reduced Production | [1] |
| S100A8 (Calgranulin A) | HaCaT cells | Downregulated | [1] |
| S100A9 (Calgranulin B) | HaCaT cells | Downregulated | [1] |
| p-Akt | SW480, LoVo (Colon Cancer) | Inhibited Phosphorylation | [8] |
| p-ERK | SW480, LoVo (Colon Cancer) | Inhibited Phosphorylation | [8] |
| MMP-9 | SW480, LoVo (Colon Cancer) | Inhibited Expression | [8] |
| STAT3 | HepG2 (Liver Cancer) | Inhibited Phosphorylation | [12] |
Key Signaling Pathways Modulated by Ursolic Acid
Ursolic acid exerts its effects by modulating several key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation and cell survival. Ursolic acid has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of its downstream target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[5][6]
Caption: Inhibition of the NF-κB signaling pathway by this compound (based on Ursolic Acid data).
2. PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Ursolic acid has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis in various cancer cells.[14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound (based on Ursolic Acid data).
3. MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Ursolic acid has been shown to modulate this pathway, often leading to an inhibition of cell proliferation in cancer cells.[8]
Caption: Modulation of the MAPK/ERK signaling pathway by this compound (based on Ursolic Acid data).
Experimental Protocols for Gene Expression Analysis
The following section provides detailed protocols for analyzing the effects of this compound on gene expression.
Experimental Workflow
The overall workflow for analyzing gene expression changes after this compound treatment involves several key steps, from cell culture to bioinformatics analysis of the sequencing data.
Caption: A typical experimental workflow for gene expression analysis using RNA sequencing.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a specific cancer cell line or an immune cell line).
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Treatment:
-
Once the cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
-
-
Harvesting: After the incubation period, harvest the cells for RNA isolation.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: Lyse the harvested cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
RNA Isolation: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
RNA Quality Assessment: Assess the integrity of the RNA by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value of ≥ 7 is generally recommended for RNA sequencing.
Protocol 3: RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
mRNA Enrichment/rRNA Depletion:
-
For eukaryotes, enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads to capture the poly(A) tails.
-
Alternatively, for a more comprehensive view of the transcriptome, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
-
RNA Fragmentation: Fragment the enriched or depleted RNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control and Quantification: Assess the quality and size distribution of the library using a Bioanalyzer and quantify the library using qPCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the experimental goals.[15]
Protocol 4: Bioinformatics Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis:
-
Normalize the raw gene counts to account for differences in library size and RNA composition.
-
Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes to perform pathway analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO).
-
This analysis will help to identify the biological pathways and functions that are significantly affected by this compound treatment.
-
By following these detailed protocols and utilizing the provided background information and data summaries, researchers and drug development professionals can effectively investigate the impact of this compound on gene expression and elucidate its potential therapeutic mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.usmf.md [repository.usmf.md]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic Acid Derivative UA232 Promotes Tumor Cell Apoptosis by Inducing Endoplasmic Reticulum Stress and Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence of the Beneficial Effects of Ursolic Acid against Lung Cancer [mdpi.com]
- 11. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alitheagenomics.com [alitheagenomics.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3-Epiursolic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-Epiursolic acid in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound, a pentacyclic triterpenoid, possesses a large, hydrophobic chemical structure. This lipophilic nature leads to low aqueous solubility, which can limit its bioavailability and therapeutic effectiveness.[1][2][3][4] Its isomeric form, ursolic acid, is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[1][5]
Q2: What are the common strategies to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of this compound and its analogs like ursolic acid. These methods can be broadly categorized as physical and chemical modifications. Key strategies include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier to create an amorphous solid, which has a higher dissolution rate than the crystalline form.[2][6]
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating or formulating the acid into nanoparticles, liposomes, or polymeric micelles to increase its solubility and bioavailability.[1][7][8][9]
-
Complexation:
-
Co-amorphous Systems: Combining with another small molecule, such as piperine, to form a stable amorphous system with enhanced solubility.[5]
-
Use of Co-solvents and Surfactants: Employing water-miscible organic solvents (co-solvents) or surface-active agents (surfactants) to increase the solubilizing capacity of the aqueous solution.[12][13][14][15][16][17]
-
pH Adjustment: Modifying the pH of the solution to ionize the carboxylic acid group of this compound, thereby increasing its solubility.[13][18][19]
-
Chemical Derivatization: Synthesizing more soluble derivatives of the molecule by modifying its functional groups.[4][20]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon addition to aqueous buffer. | Low intrinsic solubility of the compound in the chosen buffer system. | 1. pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid group, which should increase solubility.[13][19] Test a range of pH values (e.g., 7.4 to 9.0). 2. Co-solvent Addition: Introduce a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 400 to the buffer.[13][14] Start with a low percentage (e.g., 1-5%) and gradually increase, keeping in mind the tolerance of your experimental system to the solvent. 3. Surfactant Use: Add a non-ionic surfactant like Tween 80 or Poloxamer 188 to the buffer to aid in micellar solubilization.[14][15] |
| Low and inconsistent results in cell-based assays. | Poor bioavailability of the compound in the cell culture medium, leading to variable effective concentrations. | 1. Prepare a Stock Solution in Organic Solvent: Dissolve the this compound in an organic solvent like DMSO at a high concentration. Then, dilute this stock solution into the cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low and non-toxic to the cells. 2. Use a Complexed Form: Consider using a pre-formulated this compound, such as a cyclodextrin inclusion complex, which will have improved solubility and stability in the aqueous medium.[10][21] |
| Difficulty in preparing a stable, high-concentration aqueous solution for in vivo studies. | The required concentration for in vivo dosing exceeds the aqueous solubility of the compound, even with simple formulation aids. | 1. Formulate as a Nanosuspension: Prepare a nanosuspension of this compound. This involves reducing the particle size to the sub-micron range, which significantly increases the dissolution rate.[15][22] 2. Develop a Solid Dispersion: Create a solid dispersion with a hydrophilic polymer like Gelucire 50/13.[2][6] This can be administered as a suspension or encapsulated. 3. Prepare a Liposomal Formulation: Encapsulate the compound within liposomes. This can enhance solubility, stability, and potentially target the drug to specific tissues.[8][9] |
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in the aqueous solubility of ursolic acid, a close structural analog of this compound, using various techniques.
Table 1: Solubility Enhancement using Solid Dispersions and Complexes
| Technique | Carrier/Complexing Agent | Solubility Enhancement | Reference |
| Solid Dispersion | Gelucire 50/13 | From 75.98 µg/mL (physical mixture) to 293.43 µg/mL | [2][6] |
| Phospholipid Complex | Phospholipids | Over 276-fold increase in aqueous solubility | [3] |
| Co-amorphous System | Piperine | 5.3 to 7-fold increase in physiological solution | [5] |
| Dendrimer Nanoparticles | G4K Dendrimer | 1868-fold increase in water solubility | [23] |
| Cyclodextrin Inclusion Complex | β-Cyclodextrin | Approximately 35.85% increase in solubility | [10] |
Table 2: Characterization of Ursolic Acid Nanofibers
| Parameter | Ursolic Acid Nanofibers (UANFs) | Raw Ursolic Acid | Reference |
| Particle Size | 258.87 ± 14.81 nm | 3370.00 ± 320.07 nm | [24] |
| Polydispersity Index (PDI) | 0.29 ± 0.04 | 1.43 ± 0.12 | [24] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for ursolic acid.[11][21][25]
Objective: To prepare a this compound-β-cyclodextrin (β-CD) inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
-
0.45 µm filter
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to β-CD (a 1:1 molar ratio is a common starting point).
-
Dissolving β-CD: Dissolve the calculated amount of β-CD in distilled water with stirring. Gentle heating may be applied to facilitate dissolution.
-
Dissolving this compound: Dissolve the this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the this compound solution to the aqueous β-CD solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the suspension through a 0.45 µm filter to remove any un-complexed, precipitated this compound.
-
Lyophilization: Freeze-dry the filtrate to obtain a solid powder of the this compound-β-CD inclusion complex.
Workflow Diagram:
References
- 1. Frontiers | Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Antitumor and Antibacterial Activities of Ursolic Acid through β-Cyclodextrin Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host-guest interaction of β-cyclodextrin with isomeric ursolic acid and oleanolic acid: physicochemical characterization and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. wjbphs.com [wjbphs.com]
- 14. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. repository.unar.ac.id [repository.unar.ac.id]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. No. 46 Improvement of aqueous solubility of Ursolic Acid with Cyclodextrin | CycloChem Bio Co., Ltd. [cyclochem.com]
- 22. Development and Characterisation of Ursolic Acid Nanocrystals Without Stabiliser Having Improved Dissolution Rate and In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. US20150183890A1 - Methods for Formation of Cyclodextrin-Ursolic Acid Inclusion Complex - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of 3-Epiursolic Acid and its Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the challenging HPLC separation of 3-Epiursolic acid from its isomers, primarily ursolic acid and oleanolic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from ursolic and oleanolic acid?
A1: The primary challenge lies in their structural similarity. Ursolic acid and oleanolic acid are constitutional isomers, differing only in the position of a methyl group. This compound is a stereoisomer (epimer) of ursolic acid, differing only in the stereochemistry at the C-3 position. These subtle differences result in very similar physicochemical properties, making them difficult to resolve with standard reversed-phase HPLC columns.[1][2]
Q2: What is the best type of HPLC column for separating these isomers?
A2: While standard C18 columns can provide some separation, achieving baseline resolution often requires specialized stationary phases.[2] Columns with enhanced shape selectivity, such as those with Polycyclic Aromatic Hydrocarbon (PAH) polymeric C18 phases, have shown superior performance.[2] For separating epimers like this compound, a chiral stationary phase (CSP) may be necessary for optimal results.[3][4]
Q3: What is a typical starting mobile phase for this separation?
A3: A common starting point is a reversed-phase system using a mixture of an organic solvent (like methanol or acetonitrile) and an acidic aqueous buffer.[5][6][7] For example, a mobile phase of Methanol:Water (95:5) or Acetonitrile/Methanol/0.5% Ammonium Acetate (61:18:21) has been used successfully for separating ursolic and oleanolic acids.[1][8] Adding a small amount of acid (e.g., phosphoric acid, formic acid, or TFA) to the aqueous portion helps to suppress the ionization of the carboxylic acid groups, leading to sharper peaks.[6][7]
Q4: At what wavelength should I set my UV detector?
A4: These triterpenoid acids lack a strong chromophore. Detection is typically performed at low UV wavelengths, generally between 210 nm and 220 nm, to achieve adequate sensitivity.[5][8][9]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
If you are observing peaks that are not fully separated (resolution < 1.5), consider the following steps.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for improving HPLC peak resolution.
-
Detailed Steps:
-
Modify Mobile Phase Composition:
-
Organic Solvent Percentage: Decrease the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase. This will increase the retention times of the compounds and may improve separation.
-
Solvent Type: The choice between methanol and acetonitrile can alter selectivity. If you are using one, try switching to the other or using a combination.
-
pH and Additives: The separation of these acidic compounds is highly dependent on pH. Adding a small amount of acid (e.g., 0.05-0.1% phosphoric acid or formic acid) to the aqueous phase can significantly improve peak shape and resolution.[7]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, though it will lengthen the run time.[1][5]
-
Column Temperature: Adjusting the column temperature can affect selectivity. Experiment with temperatures between 20°C and 35°C, as this can significantly impact resolution.[1][8]
-
-
Evaluate Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different selectivity, such as a phenyl-hexyl or a polymeric C18 phase, which offers different interactions (e.g., π-π interactions) compared to a standard monomeric C18.[2][10]
-
For separating epimers like this compound, a chiral stationary phase is often the most effective solution.[3][4]
-
-
Issue 2: Peak Tailing or Asymmetry
If your peaks have a tailing factor > 1.2, it can interfere with accurate integration and quantification.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with the carboxylic acid moiety of the analytes, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume. A typical sample concentration is around 1 mg/mL.[11]
-
-
Column Contamination/Degradation: Buildup of sample matrix components at the column inlet can cause peak shape issues.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent (e.g., isopropanol).[12]
-
-
Data Presentation: Method Comparison
The following tables summarize typical conditions used for the separation of ursolic acid isomers, providing a starting point for method development.
Table 1: HPLC Columns and Conditions for Isomer Separation
| Parameter | Method A | Method B | Method C |
| Column Type | Standard C18[5] | Polymeric C18[2] | Chiral (e.g., Polysaccharide-based)[13] |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / 0.03M Phosphate Buffer (pH 3) (90:10)[5] | Acetonitrile / Water / Phosphoric Acid | Hexane / 2-Propanol / TFA (for basic compounds)[13] |
| Flow Rate | 0.5 mL/min[5] | 1.0 mL/min | 1.0 mL/min[13] |
| Temperature | Ambient (~25 °C)[5] | 35 °C[8] | 25 °C |
| Detection | 214 nm[5] | 210 nm[8] | 210 nm |
| Typical Resolution (Ursolic/Oleanolic) | 1.6 - 1.8[1] | > 2.0 (can be up to 3.4)[2] | Baseline separation of enantiomers/epimers |
Table 2: Example Retention Data (Hypothetical)
| Compound | Retention Time (Method A) | Retention Time (Method B) |
| Oleanolic Acid | 21.9 min[5] | 18.5 min |
| Ursolic Acid | 23.4 min[5] | 20.1 min |
| This compound | ~23.6 min (co-elutes) | ~20.4 min (partial separation) |
| Resolution (Ursolic/Oleanolic) | 1.61[1] | 2.2 |
Experimental Protocols
Protocol 1: General Screening Method (Reversed-Phase)
This protocol provides a robust starting point for separating ursolic and oleanolic acids.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% phosphoric acid.
-
Solvent B: HPLC-grade methanol.
-
Prepare the mobile phase isocratically with Methanol:Water (92:8, with 0.1% final concentration of phosphoric acid).
-
Degas the mobile phase by sonication or helium sparging.[14]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve standards or sample extracts in methanol to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standard mixture followed by samples. Identify peaks by comparing retention times with standards.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. scas.co.jp [scas.co.jp]
- 5. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nacalai.com [nacalai.com]
- 11. Przewodnik rozwiązywania problemów HPLC [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Purification challenges of 3-Epiursolic acid from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Epiursolic acid from crude extracts.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I seeing poor resolution between this compound and its isomers (e.g., Ursolic acid, Oleanolic acid) in my HPLC chromatogram?
Answer:
Poor resolution between these structurally similar triterpenoid isomers is a common challenge. Several factors could be contributing to this issue:
-
Inappropriate Stationary Phase: The choice of HPLC column chemistry is critical for separating isomers. Standard C18 columns may not always provide sufficient selectivity.
-
Suboptimal Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile vs. methanol), its ratio with the aqueous phase, and the pH can significantly impact the separation.[1][2][3] For acidic compounds like this compound, mobile phase pH is a powerful tool to alter selectivity.[1][3]
-
Incorrect Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.
Troubleshooting Steps:
-
Stationary Phase Selection: Consider using a stationary phase with different selectivity, such as a phenyl-hexyl or a cyano column.[4] A PAH polymeric C18 bonded stationary phase has shown high specific selectivity for ursolic and oleanolic acid isomers.[5]
-
Mobile Phase Optimization:
-
Organic Modifier: Experiment with different organic solvents. For instance, switching from acetonitrile to methanol can alter the elution order and improve resolution.
-
pH Adjustment: Since this compound is acidic, adjusting the mobile phase pH can significantly change its ionization state and retention characteristics.[1][3] It is recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[3] The addition of a small amount of acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution for acidic analytes.[6]
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program can help to resolve closely eluting peaks.
-
-
Flow Rate Adjustment: Try reducing the flow rate to allow for better equilibration and narrower peaks.
-
Temperature Control: Optimize the column temperature. Sometimes, a lower temperature can enhance resolution, while in other cases, a higher temperature might be beneficial.
Question 2: My this compound peak is tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional group of this compound, causing tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase and result in distorted peak shapes.
-
Contamination: A contaminated guard column or analytical column can also lead to peak tailing.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
pH Adjustment: Ensure the mobile phase pH is sufficiently low (for reversed-phase) to suppress the ionization of the carboxylic acid group. Adding a small amount of an acid like formic acid or TFA is a common strategy.[6]
-
Buffer Addition: Using a buffer in the mobile phase can help maintain a stable pH and improve peak shape.
-
-
Reduce Sample Load: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Use an End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.
-
Column Washing: If you suspect contamination, flush the column with a strong solvent.
Question 3: I am observing split peaks for this compound. What is happening?
Answer:
Peak splitting can be a frustrating issue with several potential causes.
-
Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample to travel through different paths, resulting in a split peak.[7]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[8][9]
-
Co-elution of Isomers: In some cases, what appears to be a split peak might actually be the co-elution of two very closely related isomers.
-
Sample Overload: Injecting a highly concentrated sample can lead to peak splitting.[10]
Troubleshooting Steps:
-
Check the Column:
-
Reverse Flush: Try back-flushing the column to remove any particulate matter from the inlet frit.
-
Replace Frit/Column: If the problem persists, the inlet frit may need to be replaced, or the column itself may be compromised.[7]
-
-
Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Optimize Separation: If co-elution is suspected, further optimize the mobile phase composition, temperature, or stationary phase as described in the "poor resolution" section.
-
Dilute the Sample: Try injecting a more dilute sample to rule out sample overload.[10]
Silica Gel Column Chromatography
Question 4: My this compound is not separating well from other compounds on the silica gel column.
Answer:
Poor separation in silica gel chromatography is typically due to an inappropriate solvent system or improper column packing.
-
Incorrect Solvent Polarity: The polarity of the eluting solvent (mobile phase) is crucial for good separation. If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain strongly adsorbed to the silica.
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to poor separation.
-
Sample Overloading: Applying too much crude extract to the column will exceed its separation capacity.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give the target compound an Rf value of around 0.2-0.4.
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[11] This allows for the separation of compounds with a wide range of polarities.
-
-
Proper Column Packing:
-
Slurry Packing: Pack the column using a slurry of silica gel in the initial, non-polar solvent to ensure a homogenous and tightly packed bed.
-
Avoid Cracks: Ensure the silica gel bed does not run dry during packing or elution, as this can cause cracking.
-
-
Sample Loading: As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel.
Question 5: I am experiencing low recovery of this compound from the silica gel column.
Answer:
Low recovery can be due to irreversible adsorption of the compound onto the silica gel or decomposition.
-
Irreversible Adsorption: The acidic nature of silica gel can sometimes lead to strong, irreversible binding of certain compounds.
-
Compound Instability: this compound might be sensitive to the acidic environment of the silica gel, leading to degradation.
Troubleshooting Steps:
-
Deactivate the Silica Gel: The silica gel can be deactivated by adding a small percentage of water or by pre-treating it with a base like triethylamine.
-
Use a Different Adsorbent: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol).
-
Tailing Fractions: Sometimes, the compound may elute slowly over many fractions (tailing). Ensure you are collecting a sufficient number of fractions and monitoring them by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in purifying this compound?
A1: The primary challenge is its separation from other structurally similar pentacyclic triterpenoid isomers, such as ursolic acid and oleanolic acid, which often co-exist in crude plant extracts. These compounds have very similar polarities and molecular weights, making their separation difficult with standard chromatographic techniques.
Q2: What type of HPLC column is best suited for this compound purification?
A2: While C18 columns are commonly used, they may not always provide the necessary selectivity for isomeric separation.[5] Columns with different stationary phase chemistries, such as phenyl-hexyl or cyano, can offer alternative selectivities.[4] A PAH polymeric C18 column has been reported to provide good resolution for ursolic and oleanolic acids.[5] The choice of column will ultimately depend on the specific mixture of compounds in your crude extract.
Q3: How can I improve the yield of purified this compound?
A3: To improve the yield, consider the following:
-
Optimize Extraction: Ensure your initial extraction method from the crude material is efficient.
-
Minimize Transfer Steps: Each purification step (e.g., liquid-liquid extraction, column chromatography) can lead to sample loss. Streamline your workflow where possible.
-
Careful Fraction Collection: During column chromatography, collect smaller fractions and analyze them by TLC or HPLC to avoid pooling fractions with impurities.
-
Prevent Degradation: If this compound is found to be unstable under certain conditions (e.g., acidic pH), modify your purification strategy accordingly.
Q4: Is preparative HPLC a suitable method for obtaining large quantities of pure this compound?
A4: Yes, preparative HPLC is a powerful technique for purifying larger quantities of a target compound.[12] The process involves scaling up an optimized analytical HPLC method.[13] This typically involves using a larger column, a higher flow rate, and injecting a larger sample volume or a more concentrated sample.[13]
Q5: What are some typical mobile phases used for the separation of this compound and its isomers?
A5: For reversed-phase HPLC, common mobile phases consist of a mixture of an organic solvent (like methanol or acetonitrile) and water.[6][14] To improve peak shape and resolution for these acidic compounds, a small amount of acid (e.g., 0.1% formic acid, 0.1% acetic acid, or trifluoroacetic acid) is often added to the mobile phase.[6] For silica gel column chromatography, a gradient of hexane and ethyl acetate is a common starting point.[11]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the purification of ursolic acid and oleanolic acid, which can serve as a reference for the purification of the structurally similar this compound.
Table 1: Purity and Recovery of Ursolic and Oleanolic Acids using Different Purification Techniques
| Technique | Starting Material | Compound | Purity (%) | Recovery (%) | Reference |
| pH-Zone-Refining Countercurrent Chromatography | Crude Extract of Aralia chinensis | Oleanolic Acid | 99.01 | - | [15] |
| pH-Zone-Refining Countercurrent Chromatography | Crude Extract of Apple Peels | Ursolic Acid | 90.98 | - | [15] |
| pH-Zone-Refining Countercurrent Chromatography | Crude Extract of Eriobotrya japonica | Ursolic Acid | 74.35 | - | [15] |
| HPLC | Ziziphora clinopodioides Lam. | Oleanolic Acid | - | 99.5 | [14] |
| HPLC | Ziziphora clinopodioides Lam. | Ursolic Acid | - | 102.3 | [14] |
| HPLC | Eucalyptus tereticornis | Ursolic Acid | - | 97.32 | [6] |
Note: Recovery data is often method-specific and may not be directly comparable across different studies.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography of a Triterpenoid-Containing Extract
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand over the glass wool.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar solvent (e.g., 100% hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully layer the dried, sample-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A typical gradient might be:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
...and so on.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound, this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 2: General Procedure for Preparative HPLC Purification
-
Analytical Method Development:
-
Develop and optimize an analytical HPLC method for the separation of this compound from its isomers. Key parameters to optimize include the column, mobile phase composition (organic modifier, pH, additives), flow rate, and temperature.
-
-
Method Scaling:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and possibly a larger particle size.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column. The scaling factor is typically the ratio of the cross-sectional areas of the columns.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified extract in the mobile phase at the highest possible concentration without causing precipitation.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Purification Run:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the prepared sample.
-
Monitor the separation using a UV detector at an appropriate wavelength (e.g., around 210 nm for triterpenoids).
-
-
Fraction Collection:
-
Use an automated fraction collector to collect the eluent corresponding to the peak of this compound.
-
Collect fractions based on time or detector signal thresholds.[12]
-
-
Purity Analysis and Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions.
-
Remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC 疑難排解指南 [sigmaaldrich.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the yield of 3-Epiursolic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Epiursolic acid and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy to obtain this compound from Ursolic acid?
A1: The synthesis of this compound from Ursolic acid is a multi-step process that involves the epimerization of the hydroxyl group at the C-3 position from the equatorial (β) to the axial (α) configuration. This is typically achieved through an oxidation-reduction sequence. The general workflow involves:
-
Protection of the C-28 carboxylic acid: This prevents interference from the carboxylic acid group in subsequent reactions. Benzyl esterification is a common method.
-
Oxidation of the C-3 hydroxyl group: The C-3 hydroxyl group of the protected Ursolic acid is oxidized to a ketone, forming a 3-oxo intermediate.
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Diastereoselective reduction of the C-3 ketone: The 3-oxo group is then reduced back to a hydroxyl group. The choice of reducing agent is critical in this step to favor the formation of the axial 3α-hydroxyl group (this compound) over the equatorial 3β-hydroxyl group (Ursolic acid).
-
Deprotection of the C-28 carboxylic acid: The protecting group is removed to yield the final product, this compound.
Q2: Which step is most critical for maximizing the yield of this compound?
A2: The most critical step for maximizing the yield of this compound is the diastereoselective reduction of the 3-oxo intermediate. The stereochemical outcome of this reduction directly determines the ratio of this compound to the starting material stereoisomer, Ursolic acid. Employing a reducing agent and conditions that favor the formation of the axial alcohol is paramount.
Q3: What are the expected stereochemical outcomes of different reducing agents for the 3-oxo intermediate?
A3: The choice of reducing agent significantly influences the stereoselectivity of the reduction of the 3-oxo group in the triterpenoid skeleton. The general outcomes are summarized in the table below.
| Reducing Agent | Predominant Product | Hydroxyl Position | Rationale |
| Meerwein-Ponndorf-Verley (MPV) Reduction | This compound | Axial (3α) | This reaction is thermodynamically controlled and favors the formation of the more stable axial alcohol in sterically hindered systems. |
| Sodium Borohydride (NaBH₄) | Ursolic acid | Equatorial (3β) | This reaction is kinetically controlled, with the hydride attacking from the less sterically hindered face to produce the equatorial alcohol. |
Experimental Protocols & Troubleshooting Guides
This section provides detailed experimental protocols for the synthesis of this compound, along with troubleshooting guides for common issues that may arise during each step.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Step 1: Protection of C-28 Carboxylic Acid (Benzyl Esterification)
Objective: To protect the carboxylic acid group as a benzyl ester to prevent its participation in subsequent reactions.
Protocol:
-
Dissolve Ursolic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Add benzyl bromide (BnBr, 1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain Benzyl ursolate.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of benzyl ester | Incomplete reaction. | - Ensure all reagents and solvents are anhydrous. - Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C). - Use a stronger base like cesium carbonate (Cs₂CO₃). |
| Decomposition of benzyl bromide. | - Use freshly distilled or high-purity benzyl bromide. | |
| Multiple spots on TLC, indicating side products | Side reactions due to prolonged heating or strong base. | - Maintain the reaction at room temperature. - Use a milder base like potassium bicarbonate (KHCO₃). |
| Difficulty in purification | Co-elution of starting material and product. | - Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective. |
Step 2: Oxidation of C-3 Hydroxyl (Dess-Martin Oxidation)
Objective: To oxidize the C-3 hydroxyl group of Benzyl ursolate to a ketone.
Protocol:
-
Dissolve Benzyl ursolate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP, 1.5 equivalents) portion-wise at 0 °C.[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude Benzyl 3-oxo-ursolate is often used in the next step without further purification.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete oxidation | Insufficient oxidizing agent. | - Ensure the DMP is of high quality and has been stored properly to prevent degradation. - Increase the amount of DMP to 2 equivalents. |
| Steric hindrance. | - Increase the reaction time. | |
| Formation of byproducts | Over-oxidation or side reactions. | - Maintain the reaction at a low temperature initially and monitor it closely. |
| Acidic conditions from DMP byproducts. | - Add a non-nucleophilic base like pyridine to the reaction mixture to buffer it.[3] | |
| Difficult workup | Emulsion formation. | - Add more brine during the washing step and allow for a longer separation time. |
Step 3: Diastereoselective Reduction of C-3 Ketone (Meerwein-Ponndorf-Verley Reduction)
Objective: To selectively reduce the 3-oxo group to a 3α-hydroxyl group (axial).
Protocol:
-
Dissolve Benzyl 3-oxo-ursolate (1 equivalent) in anhydrous toluene or isopropanol.
-
Add aluminum isopropoxide (Al(O-i-Pr)₃, 3-5 equivalents).
-
Heat the reaction mixture to reflux (80-110 °C) for 3-6 hours.[4] The reaction is reversible, so using an excess of isopropanol helps drive the equilibrium towards the products.
-
Monitor the reaction by TLC to follow the disappearance of the ketone.
-
After completion, cool the reaction mixture to room temperature and quench by slowly adding a dilute acid (e.g., 1M HCl) or a saturated solution of Rochelle's salt (potassium sodium tartrate).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to separate the diastereomers.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 3-epi (axial) alcohol | Unfavorable equilibrium. | - Use a large excess of isopropanol. - Remove the acetone byproduct by distillation if possible. |
| Inactive catalyst. | - Use freshly sublimed or high-quality aluminum isopropoxide. | |
| Formation of the 3β- (equatorial) alcohol | Reaction not reaching thermodynamic equilibrium. | - Increase the reaction time and ensure the temperature is maintained at reflux. |
| Aldol condensation side products | Presence of enolizable protons and basic conditions. | - Ensure the reaction is carried out under anhydrous conditions.[5] |
| Difficult separation of diastereomers | Similar polarities of the 3α and 3β isomers. | - Use a high-performance silica gel for column chromatography. - Employ a slow gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). |
Logical Relationship for Diastereoselective Reduction
Caption: Choice of reducing agent dictates the stereochemical outcome.
Step 4: Deprotection of C-28 Carboxylic Acid (Hydrogenolysis)
Objective: To remove the benzyl protecting group to yield the final product.
Protocol:
-
Dissolve the purified Benzyl 3-epiursolate (1 equivalent) in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete deprotection | Inactive catalyst. | - Use fresh Pd/C catalyst. - Ensure the hydrogen atmosphere is maintained throughout the reaction. |
| Catalyst poisoning. | - Ensure the starting material is free from impurities that could poison the catalyst (e.g., sulfur-containing compounds). | |
| Slow reaction | Poor catalyst dispersion. | - Ensure vigorous stirring to keep the catalyst suspended. |
| Low hydrogen pressure. | - If using a balloon, ensure it is adequately filled and refresh it if necessary. For larger scales, a Parr hydrogenator is recommended. | |
| Product contamination with palladium | Incomplete removal of the catalyst. | - Filter through a finer filter aid like a syringe filter in addition to Celite. |
References
Technical Support Center: Cell Line Resistance to 3-Epiursolic Acid Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to 3-Epiursolic acid.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: While research specifically on this compound resistance is emerging, mechanisms can be inferred from the closely related compound, ursolic acid. Resistance is often multifactorial and can involve:
-
Alterations in Signaling Pathways: Constitutive activation of pro-survival signaling pathways is a primary mechanism. Key pathways implicated include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its overactivation can counteract the apoptotic effects of this compound.[1][2][3]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes the expression of anti-apoptotic and proliferative genes.[4][5][6][7]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8][9]
-
Hypoxia-Induced Factors: Hypoxic conditions within a tumor microenvironment can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which can, in turn, upregulate genes associated with drug resistance, including ABC transporters.[8]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The most common method is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[10] This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay. A 3- to 10-fold increase in IC50 is generally considered to represent drug resistance.[10]
Q3: What is a typical IC50 value for sensitive cells to this compound?
A3: The IC50 value can vary depending on the cell line and experimental conditions. As a reference point, the IC50 of this compound in the MCF-7 breast cancer cell line has been reported to be 18.6 µg/ml.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to maintain uniformity. |
| Edge Effects in Multi-well Plates | To minimize evaporation in the outer wells, fill the peripheral wells with sterile PBS or media without cells. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound and the subsequent incubation with the viability reagent (e.g., MTT). |
| Compound Precipitation | This compound is soluble in DMSO but has poor water solubility. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a non-toxic solubilizing agent or preparing a more dilute stock solution. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete mixing of the solubilization solution (e.g., DMSO or SDS) in each well. Incubate for a sufficient time to fully dissolve the crystals before reading the absorbance. |
Problem 2: Loss of Resistant Phenotype Over Time
| Possible Cause | Solution |
| Absence of Selective Pressure | Drug resistance can be an unstable phenotype. To maintain resistance, culture the cells in the continuous presence of a low, non-lethal concentration of this compound (e.g., the IC10-IC20 of the resistant line).[10] |
| Clonal Heterogeneity | The resistant population may consist of a mix of clones with varying levels of resistance. To ensure a homogenous population, consider single-cell cloning of the resistant line. |
| Contamination | Mycoplasma or other microbial contamination can affect cell health and drug response. Regularly test your cell lines for contamination. |
Data Presentation
Table 1: Illustrative IC50 Values of Ursolic Acid Derivatives in Sensitive and Resistant Cell Lines
This table includes data for ursolic acid and its derivatives as a reference, due to the limited availability of published data on this compound-resistant cell lines.
| Compound | Cell Line | IC50 (µM) - Sensitive | Cell Line (Resistant) | IC50 (µM) - Resistant | Fold Change in Resistance | Reference |
| Paclitaxel | MDA-MB-231 | 74.05 | MDA-MB-231/PTX | 348.96 | 4.7 | [11] |
| Doxorubicin | HOS | 1.15 | HOS/DOX | 3.5 | 3.0 | [9] |
| Doxorubicin | U2OS | 0.93 | U2OS/DOX | 3.25 | 3.5 | [9] |
| Ursolic Acid | A549 | ~30 | A549-CisR | >40 (with Cisplatin) | N/A | |
| 3-O-acetylursolic acid | A375 (Melanoma) | 32.4 | N/A | N/A | N/A | [12] |
Table 2: Hypothetical Example of this compound Resistance Data
This table is a hypothetical example to illustrate how resistance data for this compound could be presented. The values are not derived from published experimental data.
| Cell Line | Treatment | IC50 (µg/mL) | Fold Change in Resistance |
| MCF-7 (Parental) | This compound | 18.6 | 1 |
| MCF-7/3-Epi-Res (Resistant) | This compound | 130.2 | 7 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to increasing concentrations of the drug.[10][13][14]
-
Determine the Initial IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing a low concentration of this compound (e.g., IC10-IC20).
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh media containing the same concentration of this compound.
-
Stepwise Concentration Increase: Once the cells have a stable growth rate at the current concentration, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. This process selects for a population of cells that can survive and proliferate at higher drug concentrations.
-
Confirm Resistance: At various stages, and once a desired level of resistance is achieved, determine the IC50 of the resistant cell population and compare it to the parental line. A significant increase confirms the resistant phenotype.
-
Cryopreservation: It is advisable to cryopreserve cells at different stages of the selection process.
Protocol 2: MTT Cell Viability Assay
This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) at the same concentration used in the drug dilutions.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for developing and characterizing drug-resistant cell lines.
Caption: Signaling pathways implicated in resistance to this compound.
References
- 1. Ursolic acid sensitizes bladder cancer to gemcitabine chemotherapy by concurrently targeting PI3K/AKT and JNK pathways - Huang - Translational Andrology and Urology [tau.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic Acid Inhibits the Growth of Colon Cancer-initiating Cells by Targeting STAT3 | Anticancer Research [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid inhibits proliferation and reverses drug resistance of ovarian cancer stem cells by downregulating ABCG2 through suppressing the expression of hypoxia-inducible factor-1α in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High expression of ABCG2 is associated with chemotherapy resistance of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic Acid Reverses the Chemoresistance of Breast Cancer Cells to Paclitaxel by Targeting MiRNA-149-5p/MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 3-Epiursolic Acid Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in bioassay results for 3-Epiursolic acid. Given the limited specific literature on bioassay variability for this particular compound, this guide draws upon established knowledge of its close analogue, ursolic acid, and the broader class of pentacyclic triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ursolic acid?
A1: this compound is a pentacyclic triterpenoid, a class of naturally occurring compounds found in various plants.[1] It is an epimer of the more widely studied ursolic acid, meaning they share the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientation of the hydroxyl group at the C-3 position. This stereochemical difference can influence their biological activity and physicochemical properties.
Q2: I'm observing high variability in my cell-based assay results. What could be the primary cause?
A2: A primary suspect for variability is the poor aqueous solubility of this compound, a common trait for pentacyclic triterpenoids.[2][3] The compound is soluble in organic solvents like DMSO, ethanol, and DMF, but sparingly soluble in aqueous buffers.[1][4] When a concentrated stock in an organic solvent is diluted into aqueous cell culture media, the compound can precipitate. This leads to an inaccurate and inconsistent concentration of the compound in your assay, resulting in high variability.
Q3: How can I improve the solubility of this compound in my aqueous assay medium?
A3: To improve solubility and reduce precipitation, first dissolve this compound in an appropriate organic solvent like DMSO to make a stock solution.[1] When preparing your working concentrations, dilute the stock solution with your aqueous buffer or cell culture medium. It is crucial to ensure thorough mixing and to visually inspect for any signs of precipitation. Preparing fresh dilutions for each experiment is recommended, as aqueous solutions of these compounds may not be stable for long periods.[4]
Q4: Could the purity of my this compound sample be a factor in inconsistent results?
A4: Absolutely. The purity of the compound is critical. Impurities, including other related triterpenoids, can have their own biological activities that may interfere with your assay, leading to confounding and inconsistent results. Always use a high-purity standard from a reputable supplier and refer to the certificate of analysis.
Q5: Are there any specific handling and storage recommendations for this compound?
A5: this compound should be stored as a solid at -20°C.[1] Stock solutions in organic solvents should also be stored at -20°C and ideally in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect the compound and its solutions from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Compound Precipitation: Poor solubility in aqueous media leading to uneven distribution. | Prepare fresh dilutions for each experiment. Ensure thorough mixing after dilution. Visually inspect for precipitates. Consider using a carrier solvent or formulating with a solubilizing agent if compatible with your assay. |
| Low or no biological activity observed | Inaccurate Concentration: The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation. | Confirm the solubility of this compound in your specific assay medium at the desired concentration. Use a higher concentration of the stock solution to minimize the final percentage of organic solvent. |
| Compound Degradation: Instability of the compound in the assay medium over the incubation period. | Minimize the exposure of the compound to light and extreme pH. Prepare fresh solutions for each experiment.[4] | |
| Inconsistent results between different batches of the compound | Variable Purity: Different batches may have varying levels of purity or different impurity profiles. | Source high-purity this compound from a reliable vendor. Always check the certificate of analysis for each new batch. |
| Cell toxicity observed at low concentrations | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells. | Ensure the final concentration of the organic solvent in your assay is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a solvent control to assess its effect on cell viability. |
Biological Activity Summary
The following table summarizes some of the reported biological activities of this compound.
| Activity | Assay/Model | Reported IC50/Concentration | Reference |
| Glycogen Phosphorylase Inhibition | in vitro | 19 µM | [1] |
| Cathepsin L Inhibition | in vitro | 6.5 µM | [1] |
| Inhibition of MCF-7 Breast Cancer Cell Proliferation | Cell-based | 18.6 µg/ml | [1] |
| Inhibition of Bovine Parainfluenza Virus 3 Entry | MDBK cells | 20-50 µM | [1] |
Experimental Protocols & Visualizations
General Workflow for a Cell-Based Proliferation Assay
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of this compound on a cancer cell line.
References
Technical Support Center: Matrix Effects in LC-MS Analysis of 3-Epiursolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-Epiursolic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor signal intensity and inconsistent results for this compound in my plasma samples. What could be the cause?
A1: This is a classic sign of matrix effects , specifically ion suppression. Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This can lead to either a decrease (suppression) or an increase (enhancement) in the analyte signal, resulting in poor accuracy and reproducibility.[1][2]
Troubleshooting Steps:
-
Confirm Matrix Effects: The first step is to confirm that matrix effects are indeed the issue. This can be done qualitatively using the post-column infusion technique or quantitatively using the post-extraction spike method.[3]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4]
-
Protein Precipitation (PPT): This is a simple and fast method but may not provide the cleanest extract, often leaving phospholipids which are major contributors to matrix effects.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A validated method for the isomeric ursolic acid in human plasma successfully used LLE with ethyl acetate.[6]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte. Different sorbents can be tested to optimize the removal of interfering compounds.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from the regions of ion suppression.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing an accurate correction. While a specific SIL-IS for this compound may not be readily available, a deuterated version of its isomer, such as Ursolic acid-d4, would be a suitable alternative.
Q2: My this compound peak is showing significant tailing and the retention time is shifting between injections. What should I do?
A2: Peak tailing and retention time shifts can be caused by several factors, including matrix effects and interactions with the LC system.
Troubleshooting Steps:
-
Check for Column Contamination: The build-up of matrix components on the analytical column can lead to peak shape issues and retention time variability.
-
Column Wash: Implement a robust column wash procedure after each analytical batch.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
-
Mobile Phase Modification:
-
pH Adjustment: this compound is an acidic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Adding a small amount of a volatile acid like formic acid can improve peak shape.
-
Additive Concentration: High concentrations of mobile phase additives can sometimes contribute to ion suppression.
-
-
Investigate System Interactions: Some acidic compounds can interact with the metal components of the LC system, such as the column frit and tubing, leading to peak tailing. Using a metal-free or bio-inert LC system and column can mitigate these effects.[7]
Q3: How do I choose the best sample preparation technique for my this compound analysis in plasma?
A3: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. Here's a comparison to guide your decision:
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Provides the least clean extract; high potential for matrix effects from residual phospholipids.[4][5] |
| Liquid-Liquid Extraction (LLE) | Offers a cleaner extract than PPT; can be optimized by changing the extraction solvent and pH. | More labor-intensive and time-consuming than PPT; may have lower recovery for some analytes.[4] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extract, leading to minimal matrix effects; highly selective. | More expensive and requires more method development than PPT and LLE. |
Recommendation: For initial method development, LLE is a good starting point as it balances cleanliness with ease of use. For high-sensitivity assays or when significant matrix effects are observed with LLE, transitioning to SPE is recommended.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using your chosen sample preparation method. Spike the this compound analytical standard into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound analytical standard into a blank plasma sample before extraction at the same concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma Samples using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for ursolic acid, a structural isomer of this compound.[6]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., Ursolic acid-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for pentacyclic triterpenoids, including isomers of this compound, from various studies. This data can be used as a benchmark for your own experiments.
Table 1: Recovery of Pentacyclic Triterpenoids using Different Extraction Methods
| Compound | Matrix | Extraction Method | Recovery (%) | Reference |
| Ursolic Acid | Human Plasma | LLE (Ethyl Acetate) | 73.2 ± 4.5 | [6] |
| Ursolic Acid | Rat Plasma | LLE (Hexane:DCM:IPA) | > 83.6 | [8] |
| Oleanolic Acid | Plant Extract | SPE | 88 - 118 | [9] |
| Betulinic Acid | Plant Extract | SPE | 88 - 118 | [9] |
Table 2: Matrix Effect Data for Pentacyclic Triterpenoids
| Compound | Matrix | Ionization | Matrix Effect (%) | Reference |
| Ursolic Acid | Human Plasma | ESI- | -11.4 to -5.6 (Suppression) | [6] |
| Pentacyclic Triterpenoids | Plant Extract | APCI | 88 - 118 (Minimal Effect) | [9] |
Note: A matrix effect value between 85% and 115% is generally considered acceptable.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of ursolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Reducing off-target effects of 3-Epiursolic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of 3-Epiursolic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological targets?
This compound is a pentacyclic triterpenoid, a natural product found in plants like M. lingua and Eriobotrya japonica.[1][2] It is an epimer of the more widely studied Ursolic acid.[1] While its target profile is not as extensively characterized as Ursolic acid, it has been shown to possess diverse biological activities. Known targets and inhibitory activities include glycogen phosphorylase and the lysosomal protease cathepsin L.[1][2] It has also been shown to inhibit the proliferation of MCF-7 breast cancer cells and the entry of bovine parainfluenza virus 3 into MDBK cells.[1]
Q2: What are the potential off-target effects of this compound and how can they be predicted?
Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to unexpected experimental results or toxicity.[3] For this compound, potential off-target effects can be inferred from its structural similarity to Ursolic acid, which is known to interact with a wide array of signaling pathways, including NF-κB, PI3K/Akt, STAT3, and JNK.[4][5][6]
Strategies to predict off-target effects include:
-
Computational Approaches: In silico methods, such as those used in Off-Target Safety Assessment (OTSA), can predict interactions by comparing the structure of this compound against large databases of known protein targets and their ligands.[7][8]
-
Literature Review: Examining studies on structurally similar compounds, particularly Ursolic acid, can provide clues about potential off-target families (e.g., kinases, proteases).[4][9]
-
Broad-Spectrum Screening: Proactively screening the compound against large panels of proteins, such as kinase or protease panels, can identify unexpected interactions early in the research process.[7]
Q3: How should I design my experiments to proactively minimize off-target effects?
Minimizing off-target effects starts with robust experimental design.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Include Structurally Related Inactive Controls: Use a structurally similar analogue of this compound that is known to be inactive against the primary target. If this inactive control produces the same phenotype, it suggests the effect is off-target.
-
Genetic Target Validation: The most rigorous approach is to validate the phenotype using genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9, to knock down or knock out the intended target.[3][11] If the genetic manipulation phenocopies the effect of this compound, it provides strong evidence for on-target action.
Q4: What are the essential control experiments to differentiate on-target from off-target effects?
To confidently attribute an observed phenotype to the modulation of a specific target, a series of control experiments is crucial.
-
Target Engagement Assays: Confirm that this compound physically binds to its intended target in the relevant experimental context (e.g., in live cells). Techniques like the Cellular Thermal Shift Assay (CETSA) are designed for this purpose.[12]
-
Rescue Experiments: In a system where the target has been knocked out or knocked down, the addition of this compound should have no effect. Conversely, overexpressing a drug-resistant mutant of the target protein should make the cells non-responsive to the compound.
-
Biomarker Analysis: Measure the activity of downstream biomarkers known to be modulated by the intended target.[10] For example, if this compound is hypothesized to inhibit a specific kinase, check the phosphorylation status of its known substrates.
Troubleshooting Guides
Problem: My experimental results are inconsistent or unexpected based on the known activity of this compound.
This common issue often points to uncharacterized off-target effects or variability in experimental conditions.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and identity of your this compound stock using methods like LC-MS.
-
Perform a Dose-Response Curve: The observed effect may only occur within a narrow concentration range. A comprehensive dose-response analysis can reveal complex effects, such as a bell-shaped curve, which may indicate toxicity or opposing off-target effects at higher concentrations.
-
Run Orthogonal Assays: Use a different type of assay to measure the same biological endpoint. For example, if you observe decreased cell proliferation with a metabolic assay (like MTT), confirm it with a direct cell counting method (like Trypan Blue exclusion) to rule out artifacts related to metabolic changes.
-
Consult the Workflow: Follow a systematic workflow to dissect the observed phenotype and distinguish on-target from off-target contributions.
Data and Protocols
Quantitative Data Summary
The following table summarizes known inhibitory concentrations (IC₅₀) for this compound against various targets. This data is critical for designing experiments with appropriate concentrations.
| Target/Cell Line | IC₅₀ Value | Biological Activity | Reference |
| Glycogen Phosphorylase | 19 µM | Enzyme Inhibition | [1][2] |
| Cathepsin L | 6.5 µM | Enzyme Inhibition | [1][2] |
| Cathepsin B | >250 µM | No Significant Inhibition | [1][2] |
| MCF-7 Breast Cancer Cells | 18.6 µg/mL | Anti-proliferative | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by this compound in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound at the desired concentration for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Shock: Aliquot the cell lysates into different tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble, non-denatured protein fraction). Analyze the amount of the target protein remaining in the supernatant using Western Blot or SDS-PAGE.
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Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 2: Western Blot for NF-κB Pathway Activation
Ursolic acid, a close structural relative of this compound, is known to inhibit the NF-κB pathway.[6] This protocol can be used to test if this compound has a similar off-target effect.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 15-30 minutes. Include a non-stimulated control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-IκBα (an indicator of pathway activation) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot for total IκBα and a loading control (e.g., GAPDH or β-actin) to normalize the data. A decrease in phospho-IκBα in the this compound-treated samples compared to the TNF-α only control indicates inhibition of the NF-κB pathway.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for validating on-target vs. off-target effects.
Caption: Potential off-target inhibition of the NF-κB pathway.
Caption: Logical relationship of on-target and off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-epi Ursolic Acid | CAS 989-30-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Ursolic Acid, a Pentacyclin Triterpene, Potentiates TRAIL-induced Apoptosis through p53-independent Up-regulation of Death Receptors: EVIDENCE FOR THE ROLE OF REACTIVE OXYGEN SPECIES AND JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Enhancing the Anti-Cancer Potency of 3-Epiursolic Acid and Its Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to enhancing the anti-cancer potency of 3-Epiursolic acid and its structural analogs. While specific data for this compound is limited in publicly available literature, this guide draws upon extensive research on its parent compound, ursolic acid (UA), and its derivatives, particularly those with modifications at the C-3 position, to provide relevant and practical guidance.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experimentation with this compound and related compounds.
| Problem | Possible Cause | Suggested Solution |
| Low Compound Solubility/Precipitation in Culture Media | This compound, like other pentacyclic triterpenoids, is highly lipophilic and has poor water solubility.[1] The final concentration of DMSO may be too low to maintain solubility in the aqueous culture medium. | - Prepare high-concentration stock solutions in 100% DMSO. - When diluting into culture media, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). - Perform serial dilutions of the compound in DMSO before adding to the media.[2] - For the final dilution into media, add the DMSO stock directly to the media with vigorous vortexing or pipetting to ensure rapid dispersion and minimize precipitation.[2] - Consider using formulation strategies such as encapsulation in nanoparticles or creating co-amorphous forms to improve aqueous solubility.[3][4][5] |
| Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT) | - Compound Precipitation: As mentioned above, precipitation can lead to variable concentrations of the active compound in different wells. - Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in metabolic activity. - Incubation Time: The effect of the compound may be time-dependent. | - Visually inspect plates for any signs of precipitation after adding the compound. - Ensure a homogenous single-cell suspension before seeding. - Optimize cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment. - Perform time-course experiments (e.g., 24h, 48h, 72h) to determine the optimal endpoint. |
| High Background in Western Blotting | - Antibody Concentration: Primary or secondary antibody concentrations may be too high. - Blocking Insufficient: Incomplete blocking of the membrane can lead to non-specific antibody binding. - Washing Steps Inadequate: Insufficient washing can leave unbound antibodies on the membrane. | - Titrate primary and secondary antibodies to determine the optimal concentration. - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). - Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help. |
| Weak or No Signal in Western Blotting for Apoptosis Markers (e.g., Cleaved Caspase-3, Cleaved PARP) | - Insufficient Treatment Time/Concentration: The compound may not have induced a strong enough apoptotic signal at the tested timepoint or concentration. - Protein Degradation: Apoptotic markers can be susceptible to degradation. - Poor Antibody Quality: The antibody may not be specific or sensitive enough. | - Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. - Use protease inhibitors in your lysis buffer and keep samples on ice. - Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate your antibody and experimental setup. |
| High Autofluorescence in Flow Cytometry for Apoptosis (Annexin V/PI Staining) | Pentacyclic triterpenoids can exhibit intrinsic fluorescence, which may interfere with the detection of fluorescent dyes like FITC (often used for Annexin V).[6] | - Use an Unstained Control: Always include a sample of untreated cells to determine the baseline level of autofluorescence. - Choose Fluorochromes with Bright Emissions: Select brighter fluorochromes for your antibodies to increase the signal-to-noise ratio. - Use Tandem Dyes: Consider using fluorochromes that are excited by a different laser and emit at a longer wavelength where autofluorescence is typically lower (e.g., PE, APC). - Compensation: Properly compensate for any spectral overlap between fluorochromes. |
Frequently Asked Questions (FAQs)
1. How can the anti-cancer potency of this compound be enhanced?
The anti-cancer potency of ursolic acid and its derivatives can be enhanced primarily through two strategies:
-
Structural Modification: Chemical modifications at the C-3 and C-28 positions of the ursolic acid scaffold have been shown to significantly improve cytotoxic activity.[7][8][9] For instance, introducing an amine group at the C-3 position has demonstrated increased potency against leukemia cells.[8][10] Acetylation of the C-3 hydroxyl group has also been shown to enhance anti-proliferative effects.[7]
-
Improved Bioavailability: The poor water solubility and bioavailability of ursolic acid derivatives limit their therapeutic efficacy.[9][11] Strategies to overcome this include:
2. What are the key signaling pathways modulated by ursolic acid and its C-3 modified derivatives?
Ursolic acid and its analogs are known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[11][12] Key pathways include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism, leading to decreased cell survival and proliferation.[13][14][15]
-
MAPK Pathway (ERK, JNK, p38): Modulation of MAPK signaling can either promote or inhibit apoptosis, depending on the cellular context.[10][13][16][17][18][19][20][21]
-
NF-κB Pathway: Inhibition of NF-κB activation can suppress inflammation-driven cancer progression and induce apoptosis.[11]
-
STAT3 Pathway: Downregulation of STAT3 signaling has been linked to the anti-proliferative effects of ursolic acid derivatives.
-
Apoptosis Pathways: These compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[22][23][24][25][26]
3. What is a suitable starting concentration range for in vitro cytotoxicity assays with this compound analogs?
Based on published data for various C-3 modified ursolic acid derivatives, a starting concentration range of 1 µM to 50 µM is recommended for initial screening. The IC50 values for active compounds often fall within the low micromolar range.[27]
4. How should I prepare stock solutions of this compound for cell-based assays?
Due to its hydrophobic nature, this compound should be dissolved in a non-polar solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
5. What controls are essential for experiments with this compound?
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Untreated Control: A sample of cells that have not been treated with either the compound or the vehicle.
-
Positive Control (for specific assays): For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can validate the experimental setup. For western blotting, a cell lysate known to express the protein of interest is a good positive control.
Quantitative Data Presentation
Table 1: Cytotoxicity of C-3 Modified Ursolic Acid Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3-amino-UA derivative (2c) | Leukemia (K562) | MTT | 5.2 | [8][10] |
| 3,4,5-methoxy-phenacyl-UA at C-3 | Lung (A549) | MTT | 6.07 - 22.27 | [27] |
| 3,4,5-methoxy-phenacyl-UA at C-3 | Breast (MCF7) | MTT | 6.07 - 22.27 | [27] |
| 3,4,5-methoxy-phenacyl-UA at C-3 | Lung (H1975) | MTT | 6.07 - 22.27 | [27] |
| 3,4,5-methoxy-phenacyl-UA at C-3 | Gastric (BGC823) | MTT | 6.07 - 22.27 | [27] |
| Ursolic Acid | Colon (HT-29) | MTT | 18 - 26 (24-72h) | [20] |
| 3-oxo-oleanolic acid | Melanoma | MTT | Not specified | [28] |
| 3-oxo-ursolic acid | Lung (A549) | Not specified | 7.7 | [28] |
| 3-oxo-ursolic acid | Colon (HCT15) | Not specified | 4.6 | [28] |
| 3-oxo-ursolic acid | Nasopharyngeal (HONE-1) | Not specified | 5.2 | [28] |
| 3-oxo-ursolic acid | Oral Epidermoid (KB) | Not specified | 4.0 | [28] |
| 3-oxo-ursolic acid | Colorectal (HT29) | Not specified | 6.3 | [28] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its analog) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound derivatives.
Caption: Key signaling pathways modulated by this compound analogues in cancer cells.
References
- 1. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhan… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid" by Renjie Zhan [scholarscompass.vcu.edu]
- 6. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of the phosphatidylinositol 3-kinase-Akt and the mitogen-activated protein kinase pathways by ursolic acid in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Downregulation of survivin and activation of caspase-3 through the PI3K/Akt pathway in ursolic acid-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ursolic acid induces Bax-dependent apoptosis through the caspase-3 pathway in endometrial cancer SNG-II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Induction of apoptosis by ursolic acid through activation of caspases and down-regulation of c-IAPs in human prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assay Interference by 3-Epiursolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using 3-Epiursolic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cell viability results show an unexpected increase in viability after treatment with this compound, especially at higher concentrations. Is this a real effect?
A1: While this compound, like other triterpenoids, can have complex biological effects, an unexpected increase in viability, particularly with colorimetric assays like MTT, XTT, or WST-1, may be an artifact of assay interference.[1][2][3][4] Many natural compounds, especially those with antioxidant properties, can directly reduce the tetrazolium salts used in these assays to a colored formazan product in a cell-free environment.[1][2] This chemical reduction leads to a false positive signal that can be misinterpreted as increased cell viability. It is crucial to perform cell-free controls to rule out this interference.
Q2: Which cell viability assays are most likely to be affected by this compound?
A2: Tetrazolium-based assays, such as MTT, MTS, XTT, and WST-1, are highly susceptible to interference from reducing compounds.[3][5] Plant extracts and polyphenolic compounds have been reported to interfere with these assays.[2][4] Given that this compound is a triterpenoid often found in plant extracts, it is plausible that it could interfere with these assays. Assays based on resazurin (e.g., AlamarBlue) are also prone to similar interference.[5] Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo), may be less prone to this type of interference, but are not entirely immune to it.[6][7]
Q3: How can I confirm if this compound is interfering with my cell viability assay?
A3: The most direct method is to run a cell-free control. Prepare wells with your complete cell culture medium, add this compound at the same concentrations used in your experiment, and then add the viability assay reagent.[2] If you observe a color or signal change in the absence of cells, this indicates direct interference. This control should be included in all experiments with potentially interfering compounds.
Q4: Are there any alternative assays I can use to measure cell viability in the presence of this compound?
A4: Yes, using an orthogonal assay that measures a different cellular parameter is a highly recommended approach to confirm your results.[2] Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo): These measure the ATP present in metabolically active cells and are generally less susceptible to interference from colored or reducing compounds.[6][8]
-
DNA synthesis assays (e.g., BrdU incorporation): These measure the proliferation of cells by detecting DNA synthesis.
-
Membrane integrity assays (e.g., Trypan Blue exclusion, LDH release, or propidium iodide staining): These assays distinguish between live and dead cells based on the integrity of the cell membrane.
-
Real-time cell analysis (RTCA): This method uses electrical impedance to continuously monitor cell proliferation and viability.[9]
Q5: Could the solvent used to dissolve this compound be causing the interference?
A5: It is possible, though less likely if used at appropriate concentrations. Solvents like DMSO are commonly used and generally have minimal effect on most assays at final concentrations up to 2%.[6] However, it is always good practice to include a solvent control in your experiments. This control should contain the highest concentration of the solvent used to treat your cells.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results with MTT/XTT/WST-1 assays.
-
Possible Cause: Interference from this compound.
-
Troubleshooting Steps:
-
Perform a cell-free control: Add this compound to cell-free media and then add the assay reagent. A color change indicates direct reduction of the tetrazolium salt.
-
Wash the cells: Before adding the assay reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound.
-
Use an alternative assay: Switch to a non-tetrazolium-based assay, such as an ATP-based assay (CellTiter-Glo) or a membrane integrity assay.[2]
-
Issue 2: High background signal in control wells containing only media and the assay reagent.
-
Possible Cause: Spontaneous reduction of the tetrazolium salt.
-
Troubleshooting Steps:
-
Check the pH of your culture medium: An elevated pH can accelerate the spontaneous reduction of tetrazolium salts.[5]
-
Protect reagents from light: Extended exposure of tetrazolium reagents to light can cause their degradation and increase background signal.[5]
-
Prepare fresh reagents: Ensure that your assay reagents are not expired and have been stored correctly.
-
Issue 3: Discrepancy between results from a metabolic assay (e.g., MTT) and direct cell counting or a membrane integrity assay.
-
Possible Cause: this compound may be affecting cellular metabolism without necessarily causing cell death, or it may be interfering with the metabolic assay.
-
Troubleshooting Steps:
-
Trust the non-metabolic assay: Assays that directly count cells or measure membrane integrity are less likely to be affected by metabolic alterations.
-
Investigate metabolic effects: If the discrepancy is consistent, it may indicate that this compound has a specific effect on mitochondrial function or cellular redox state. This could be a valid biological finding but needs to be confirmed with targeted metabolic assays. The closely related ursolic acid is known to affect mitochondrial function.[10][11]
-
Quantitative Data Summary
| Assay Type | This compound Concentration | Absorbance/Luminescence (Cells Present) | Absorbance/Luminescence (Cell-Free Control) | Calculated Interference (%) |
| MTT | 0 µM (Control) | |||
| 10 µM | ||||
| 50 µM | ||||
| 100 µM | ||||
| WST-1 | 0 µM (Control) | |||
| 10 µM | ||||
| 50 µM | ||||
| 100 µM | ||||
| CellTiter-Glo | 0 µM (Control) | |||
| 10 µM | ||||
| 50 µM | ||||
| 100 µM |
Calculation for Interference (%): [(Signal of Cell-Free Control) / (Signal of Cells Present)] * 100
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Test
-
Prepare a 96-well plate with the same complete cell culture medium used for your experiments.
-
Add this compound to the wells at the final concentrations you intend to test. Also include a vehicle control (e.g., DMSO).
-
Add the cell viability assay reagent (e.g., MTT, WST-1, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time at the appropriate temperature.
-
Measure the absorbance or luminescence using a plate reader.
-
A significant signal in the cell-free wells containing this compound compared to the vehicle control indicates direct assay interference.
Protocol 2: MTT Cell Viability Assay with a Cell Wash Step
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
After the treatment period, carefully aspirate the medium containing this compound.
-
Gently wash the cells twice with 100 µL of sterile PBS per well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5][12]
-
Aspirate the medium and MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.[13]
-
Read the absorbance at 570 nm.[5]
Protocol 3: CellTiter-Glo Luminescent Cell Viability Assay
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere.
-
Treat the cells with this compound.
-
After treatment, equilibrate the plate to room temperature for about 30 minutes.[5]
-
Prepare the CellTiter-Glo reagent according to the manufacturer's instructions.[6]
-
Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][14]
-
Measure the luminescence using a luminometer.[14]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Is Your MTT Assay the Right Choice? [promega.sg]
- 3. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ch.promega.com [ch.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 14. biocompare.com [biocompare.com]
Validation & Comparative
Comparing the anti-inflammatory activity of 3-Epiursolic acid and dexamethasone
A Comparative Guide to the Anti-inflammatory Activity of 3-Epiursolic Acid and Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of this compound and the well-established corticosteroid, dexamethasone. This comparison is supported by experimental data and detailed methodologies.
Disclaimer: Direct comparative studies on the anti-inflammatory activity of this compound and dexamethasone are limited. This guide leverages data on ursolic acid, a closely related isomer of this compound, as a proxy to provide a comprehensive overview. The structural similarity between these compounds suggests potentially comparable biological activities, a hypothesis that warrants further investigation.
Executive Summary
Dexamethasone is a potent synthetic glucocorticoid with well-documented and powerful anti-inflammatory effects, acting primarily through the glucocorticoid receptor to suppress the expression of pro-inflammatory genes.[1][2] Ursolic acid, a natural pentacyclic triterpenoid, also demonstrates significant anti-inflammatory properties by targeting key inflammatory pathways, notably the NF-κB signaling cascade.[3][4][5] While dexamethasone offers broad and potent immunosuppression, ursolic acid presents a potential alternative with a different mechanism of action that may offer a distinct therapeutic profile.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the anti-inflammatory effects of ursolic acid (as a proxy for this compound) and dexamethasone. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
| Parameter | This compound (reported as Ursolic Acid) | Dexamethasone | Source |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α | Significant reduction in LPS-stimulated macrophages.[3][6] | Significant reduction in LPS-challenged mice and various cell types.[2][7] | [2][3][6][7] |
| IL-6 | Significant reduction in LPS-stimulated macrophages and in animal models of inflammation.[3][6] | IC50 of 0.5 x 10⁻⁸ M for inhibition of LPS-induced IL-6.[8] Significant reduction in LPS-challenged mice.[7] | [3][6][7][8] |
| IL-1β | Significant reduction in LPS-stimulated macrophages.[3] | Dose-dependent inhibition in bone marrow-derived macrophages. | [3][9] |
| IC50 Values | |||
| Glucocorticoid Receptor Binding | Not applicable | IC50 = 38 nM, Ki = 6.7 nM[1] | [1] |
| Lymphocyte Proliferation | Inhibition observed at 5 µM in mouse splenic lymphocytes.[10] | IC50 > 10⁻⁶ M considered corticosteroid resistant in human PBMCs.[11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory activity of the compounds.
In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or ursolic acid) or dexamethasone for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated for a further 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered with this compound (or ursolic acid), dexamethasone, or a vehicle control one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Mechanisms of Action
Both this compound (inferred from ursolic acid) and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Dexamethasone Signaling Pathway
Dexamethasone's primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR).[2] This complex then translocates to the nucleus, where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB and AP-1.[8]
Caption: Dexamethasone's mechanism of action.
This compound (Ursolic Acid) Signaling Pathway
Ursolic acid has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[4][12] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4]
References
- 1. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic acid: an anti- and pro-inflammatory triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Protects Against Proliferation and Inflammatory Response in LPS-Treated Gastric Tumour Model and Cells by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic acid exhibits anti-inflammatory effects through blocking TLR4-MyD88 pathway mediated by autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 3-Epiursolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid, a pentacyclic triterpenoid and a stereoisomer of the well-studied ursolic acid, presents a compelling case for investigation in drug discovery. While extensive research has elucidated the multifaceted mechanisms of ursolic acid in various disease models, a direct and comprehensive validation of this compound's mechanism of action remains less explored. This guide provides a comparative analysis, leveraging the wealth of data on ursolic acid to infer and contextualize the potential biological activities of its 3-epimer. The key structural difference lies in the orientation of the hydroxyl group at the C-3 position. This guide will summarize the known information on this compound and provide a detailed overview of the validated signaling pathways and experimental data for ursolic acid as a benchmark for comparison.
While direct experimental validation for this compound is limited, its presence has been noted in medicinal plants like Verbena officinalis.[1] Triterpenoids from this plant are suggested to play a role in mitigating β-amyloid peptide-induced cytotoxicity.[1]
Comparative Analysis of Biological Activity: this compound vs. Ursolic Acid
Due to the limited specific data on this compound, this section will focus on the extensively validated mechanisms of ursolic acid. Researchers can utilize this information as a foundation for designing experiments to validate similar or divergent pathways for this compound.
Anti-Cancer Activity
Ursolic acid has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cells through the modulation of multiple signaling pathways.[2][3][4]
Table 1: Summary of Ursolic Acid's Anti-Cancer Effects and Modulated Signaling Pathways
| Cancer Type | Effect | Key Modulated Molecules/Pathways | References |
| Colon Cancer | Inhibition of proliferation and induction of apoptosis. | Inhibition of Akt and ERK phosphorylation, suppression of COX-2 expression, and translocation of NF-κB and p300 from the nucleus. | |
| Melanoma | Induction of apoptosis. | Activation of the mitochondrial intrinsic pathway, increased Bax/Bcl-2 ratio, and caspase-3 activation.[5] | [5] |
| Breast Cancer | Induction of apoptosis. | Upregulation of Fas receptor, cleavage of caspase-8 and -9, and downregulation of Bcl-2.[6] | [6] |
| Gastric Cancer | Inhibition of cell growth and induction of apoptosis. | Activation of caspase-3, -8, and -9, and downregulation of Bcl-2.[2] | [2] |
| Prostate Cancer | Inhibition of proliferation and induction of apoptosis. | Inhibition of the PI3K/Akt/mTOR signaling pathway. | |
| Lung Cancer | Inhibition of cell proliferation. | Blocks cell cycle progression in a p53 and p21WAF1-dependent manner.[7] | [7] |
Signaling Pathways Implicated in Ursolic Acid's Anti-Cancer Effects
The anti-cancer activity of ursolic acid is attributed to its ability to modulate several key signaling pathways.
Anti-Inflammatory Activity
Ursolic acid exhibits potent anti-inflammatory properties by suppressing key inflammatory mediators and signaling pathways.[8][9][10]
Table 2: Summary of Ursolic Acid's Anti-Inflammatory Effects and Mechanisms
| Target Cells/Model | Effect | Mechanism of Action | References |
| Activated T cells, B cells, and Macrophages | Inhibition of activation, proliferation, and cytokine secretion. | Suppression of NF-κB, AP-1, and NF-AT activation; Inhibition of ERK and JNK phosphorylation.[8] | [8] |
| Various | Inhibition of inflammatory enzymes. | Suppression of cyclooxygenase (COX) and lipoxygenase activities.[3][10] | [3][10] |
Signaling Pathway for Anti-Inflammatory Action
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of common experimental protocols used to investigate the mechanisms of ursolic acid, which can be adapted for studies on this compound.
1. Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates, treated with various concentrations of the test compound, and incubated. MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured to determine the percentage of viable cells.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the compound. After a designated period, colonies are fixed, stained with crystal violet, and counted to evaluate the long-term proliferative capacity.
2. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated, harvested, and stained with Annexin V-FITC and PI before analysis.
-
Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of key apoptotic proteins such as caspases (cleaved and total), Bcl-2 family proteins (Bax, Bcl-2), and PARP are determined. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
DNA Fragmentation Assay: A characteristic feature of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis of DNA extracted from treated cells, which will show a "ladder" pattern.[11]
3. Signaling Pathway Analysis
-
Western Blot for Phosphorylated Proteins: To investigate the effect on signaling pathways like PI3K/Akt and MAPK, the phosphorylation status of key proteins (e.g., p-Akt, p-ERK) is examined by Western blot using phospho-specific antibodies.
-
Luciferase Reporter Assays: To measure the transcriptional activity of factors like NF-κB, cells are transfected with a reporter plasmid containing luciferase gene under the control of a promoter with binding sites for the transcription factor. Changes in luciferase activity upon treatment reflect changes in the transcription factor's activity.
Experimental Workflow for Validating the Mechanism of Action
Conclusion
While the direct validation of this compound's mechanism of action is an area ripe for further investigation, the extensive research on its stereoisomer, ursolic acid, provides a robust framework for hypothesis-driven research. The data presented in this guide strongly suggest that this compound likely shares some of the anti-cancer and anti-inflammatory properties of ursolic acid, potentially through the modulation of similar signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. However, the difference in stereochemistry at the C-3 position could lead to variations in potency, selectivity, and even novel biological activities. Future studies should focus on direct comparative experiments between this compound and ursolic acid to delineate their respective mechanisms and therapeutic potential. The experimental protocols and workflows outlined here offer a roadmap for researchers to systematically unravel the biological functions of this promising natural compound.
References
- 1. sudps.org [sudps.org]
- 2. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid—A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Anti-inflammatory Activity, Mechanism and Therapeutic Application of Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ursolic acid induces apoptosis of SW480 cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Epiursolic Acid and Other Triterpenoids: A Guide for Researchers
In the landscape of drug discovery and natural product chemistry, pentacyclic triterpenoids stand out for their vast therapeutic potential. Among these, ursane-type triterpenoids, including the well-studied ursolic acid, have garnered significant attention for their anti-inflammatory and anti-cancer properties. This guide provides a head-to-head comparison of 3-Epiursolic acid, a stereoisomer of ursolic acid, with other prominent triterpenoids. We will delve into their comparative cytotoxic and anti-inflammatory activities, supported by experimental data, and provide detailed protocols for the key assays mentioned.
Understanding the Structural Nuances: The C-3 Position
The key structural difference between this compound and its more common counterpart, ursolic acid, lies in the stereochemistry of the hydroxyl group at the C-3 position. In this compound, this hydroxyl group is in the alpha (α) configuration, while in ursolic acid, it is in the beta (β) configuration. This seemingly minor change in spatial arrangement can significantly influence the biological activity of the molecule, affecting how it interacts with cellular targets.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following sections and tables summarize the available data on the cytotoxic and anti-inflammatory effects of this compound and other relevant triterpenoids.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic potential of triterpenoids is a key area of investigation for anti-cancer drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 18.6 | ~40.7 | [1][2] |
| Ursolic Acid | HT-29 (Colon) | 20 (48h) | ~43.8 | |
| A549 (Lung) | 23.6 | ~51.7 | ||
| H460 (Lung) | 17.6 | ~38.5 | ||
| Jurkat (Leukemia) | 23.9 | ~52.3 | ||
| K562 (Leukemia) | 12 | ~26.3 | ||
| HL60 (Leukemia) | 12.8 | ~28.0 | ||
| Ursonic Acid | HCT15 (Colon) | - | 1.23 | |
| A549 (Lung) | - | 23.6 | ||
| H460 (Lung) | - | 17.6 | ||
| Jurkat (Leukemia) | - | 23.9 | ||
| K562 (Leukemia) | - | 12 | ||
| HL60 (Leukemia) | - | 12.8 | ||
| Oleanolic Acid | P3HR1 (Lymphoma) | 26.74 | ~58.5 |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Anti-inflammatory Activity
The anti-inflammatory properties of triterpenoids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Effect | Reference |
| Ursolic Acid | Inhibition of NO production | Potent inhibitor | [3][4] |
| Inhibition of pro-inflammatory cytokines (IL-6, TNF-α) | Significant inhibition | [5] | |
| Ursonic Acid | Carrageenan-induced rat paw edema | 53% inhibition at 50 mg/kg | |
| Inhibition of arachidonic acid-induced platelet aggregation | IC50 = 0.26 mM |
While specific quantitative data on the anti-inflammatory activity of this compound from comparative studies is limited in the available literature, the potent anti-inflammatory effects of ursolic acid are well-documented.[3][4][5] Studies on Ursonic acid also demonstrate significant anti-inflammatory effects, suggesting that modifications at the C-3 position are critical for this activity as well.
Signaling Pathways and Mechanisms of Action
The biological effects of these triterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa B) pathway is a central regulator of inflammation. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.
Ursolic acid has been shown to suppress NF-κB activation, which is a key mechanism for its anti-inflammatory and anti-tumor properties.[3]
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed protocols for the key assays discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (this compound and other triterpenoids)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The available evidence suggests that this compound possesses cytotoxic activity against cancer cells, and its structural similarity to the highly active ursolic and ursonic acids points to its potential as a valuable therapeutic agent. However, a comprehensive understanding of its comparative efficacy requires further direct, head-to-head studies against a broader range of triterpenoids across multiple cancer cell lines and inflammatory models. The stereochemistry at the C-3 position is a critical determinant of biological activity, and further investigation into the structure-activity relationships of ursane-type triterpenoids will be instrumental in the development of novel and more potent therapeutic compounds. Researchers are encouraged to utilize the provided protocols to expand the body of knowledge on these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 3-Epiursolic Acid Analogs Compared to Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer efficacy of ursolic acid derivatives, with a focus on analogs structurally related to 3-Epiursolic acid, against standard chemotherapy agents. The information is compiled from preclinical studies to support further research and drug development efforts.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the quantitative data from various in vivo studies, comparing the anti-tumor effects of ursolic acid derivatives with standard chemotherapy drugs across different cancer models.
| Cancer Model | Test Compound | Dosage | Standard Chemotherapy | Dosage | Tumor Growth Inhibition (%) | Key Findings & Citation |
| Hepatocellular Carcinoma (H22 Xenograft) | Ursolic Acid Derivative (Compound 14) | 100 mg/kg | - | - | 45.6 ± 4.3% | Showed significant anticancer activity compared to the control group.[1] |
| Hepatocellular Carcinoma (H22 Xenograft) | Ursolic Acid-Loaded Chitosan Nanoparticles | 11 mg/kg | Capecitabine (Xeloda) | 100 mg/kg | Not directly compared | Both agents showed anti-tumor effects. The nanoparticle formulation aimed to improve UA delivery.[2] |
| Hepatocellular Carcinoma (H22 Xenograft) | Ursolic Acid Derivative (US597) + 2-DG | Not specified | - | - | Synergistic Inhibition | The combination of a UA derivative and a glycolysis inhibitor synergistically inhibited tumor growth.[3] |
| Esophageal Squamous Cell Carcinoma (TE-8 Xenograft) | Ursolic Acid (UA) | 30 µM (in vitro conc.) | Paclitaxel (PTX) | 25 nM (in vitro conc.) | UA+PTX > PTX alone > UA alone | UA potentiated the anti-tumor efficacy of Paclitaxel in vivo.[4] |
| Breast Cancer (MDA-MB-231/PTX Xenograft) | Ursolic Acid (UA) + Paclitaxel (PTX) | UA: 20 mg/kg; PTX: 10 mg/kg | Paclitaxel (PTX) | 10 or 20 mg/kg | UA+PTX showed significantly smaller tumor volume and weight than PTX alone. | UA reversed Paclitaxel resistance in breast cancer cells in vivo.[5] |
| Colon Cancer (HCT116 Xenograft) | Ursolic Acid (UA) | Daily administration | - | - | Suppressed tumor growth | UA suppressed tumor growth by targeting the STAT3 signaling pathway.[6] |
| Lung Cancer (Artificial Pulmonary Metastases Model) | Ursolic Acid Derivative (US597) | 80 mg/kg/day | - | - | 60.24% | US597 efficiently suppressed tumor lung metastasis without obvious side effects.[7] |
| Breast Cancer (4T1 Orthotopic Model) | Ursolic Acid (UA) | Not specified | - | - | Reduced tumor growth and metastasis | UA inhibited breast cancer progression by targeting tumor cells and endothelial function.[8] |
| Hepatocellular Carcinoma (HEPG2 Xenograft) | Ursolic Acid (UA) | Daily oral treatment | - | - | Suppressed tumor growth | UA suppressed tumor growth by inhibiting the STAT3 signaling pathway.[9] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in the comparison.
Hepatocellular Carcinoma Xenograft Model (H22)
-
Cell Line: H22 mouse hepatocellular carcinoma cells are commonly used for syngeneic models in immunocompetent mice.[10]
-
Animal Model: Kunming mice or Balb/c mice are typically used.[1][10]
-
Tumor Implantation: H22 cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Ursolic acid derivatives are often administered orally or via intraperitoneal injection at specified doses (e.g., 50, 100, 150 mg/kg body weight).[1]
-
Standard chemotherapy, if used as a positive control, is administered according to established protocols (e.g., Capecitabine at 100 mg/kg).[2]
-
The control group typically receives the vehicle used to dissolve the test compounds.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every other day) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.[4]
-
The tumor growth inhibition rate is calculated as: (1 - Average tumor weight of treated group / Average tumor weight of control group) x 100%.
-
-
Toxicity Assessment: Body weight of the mice is monitored throughout the experiment as a general indicator of toxicity.[4]
Human Cancer Xenograft Models in Immunocompromised Mice
-
Cell Lines: Various human cancer cell lines are used, such as TE-8 (esophageal), MDA-MB-231 (breast), HCT116 (colon), and HEPG2 (liver).[4][5][6][9]
-
Animal Model: Athymic nude mice or other immunocompromised strains are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen:
-
Efficacy and Toxicity Evaluation: The parameters measured are consistent with those in the syngeneic models, including tumor volume and weight, and animal body weight.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by ursolic acid derivatives and a typical experimental workflow for in vivo efficacy studies.
Caption: Key signaling pathways modulated by ursolic acid derivatives in cancer cells.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of anticancer compounds.
References
- 1. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergism of ursolic acid derivative US597 with 2-deoxy-D-glucose to preferentially induce tumor cell death by dual-targeting of apoptosis and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic Acid Accelerates Paclitaxel-Induced Cell Death in Esophageal Cancer Cells by Suppressing Akt/FOXM1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic Acid Reverses the Chemoresistance of Breast Cancer Cells to Paclitaxel by Targeting MiRNA-149-5p/MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic acid inhibits the growth of colon cancer-initiating cells by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pentacyclic triterpene natural product, ursolic acid and its prodrug US597 inhibit targets within cell adhesion pathway and prevent cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic Acid Inhibits Breast Tumor Growth and Angiogenesis through Suppression the Expression of Multiple Adhesion Factors | Journal of Experimental and Clinical Application of Chinese Medicine [ojs.exploverpub.com]
- 9. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H22 Xenograft Model | Xenograft Services [xenograft.net]
Unveiling the Cytotoxic Profile: 3-Epiursolic Acid's Potential in Cancer Therapy
A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cells
For researchers and drug development professionals, identifying compounds with selective cytotoxicity against cancer cells is a paramount goal. This guide provides a comparative analysis of the cytotoxic effects of 3-Epiursolic acid, a pentacyclic triterpenoid, on cancer cells versus normal cells. Due to the limited availability of direct comparative studies on this compound, this guide leverages the extensive research conducted on its structural isomer, Ursolic Acid (UA), to provide insights into its potential therapeutic window and mechanism of action. The structural similarity between these two compounds suggests they may exhibit comparable biological activities.
Data Presentation: A Tale of Two Cell Types
The in vitro cytotoxicity of Ursolic Acid (UA), a close structural analog of this compound, has been evaluated across a spectrum of human cancer cell lines and normal (non-cancerous) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key parameter in these assessments. The data, summarized below, indicates a general trend of higher potency (lower IC50 values) against cancer cells compared to normal cells, suggesting a potential for selective cytotoxicity.
Table 1: Comparative IC50 Values of Ursolic Acid in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colon Cancer | HCT15 | 30 | [1] |
| Colon Cancer | HT-29 | 18 - 26 | [2] |
| Prostate Cancer | PC-3 | > 20 | [3] |
| Prostate Cancer | DU145 | > 20 | [3] |
| Breast Cancer | MDA-MB-231 | Not specified | [4] |
| Gastric Cancer | BGC-803 | Not specified | [4] |
| Melanoma | M4Beu | Not specified | [5] |
| Endometrial Cancer | SNG-II | Not specified | [6] |
Table 2: IC50 Values of Ursolic Acid in Normal Human Cell Lines
| Cell Type | Cell Line | IC50 (µM) | Citation |
| Leukemic Monocyte Macrophage | Raw 264.7 | > 80 | [3] |
| Intestinal Epithelial Cells | HCEC | Less active than on cancer cells | [7] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
The Mechanism of Action: Inducing Apoptosis in Cancer Cells
Research on Ursolic Acid strongly suggests that its cytotoxic effects are primarily mediated through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. The proposed mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Signaling Pathways Implicated in Ursolic Acid-Induced Apoptosis
-
Intrinsic (Mitochondrial) Pathway : Ursolic Acid has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][6] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also modulated, favoring apoptosis.[4][6]
-
Extrinsic (Death Receptor) Pathway : This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. Ursolic Acid has been found to upregulate the expression of death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis-inducing ligands. This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to further engage the intrinsic pathway.[4]
-
Modulation of other Signaling Pathways : Ursolic Acid has also been reported to interfere with other signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
Experimental Protocols
To ensure the reproducibility and validity of the cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in the evaluation of Ursolic Acid's cytotoxic and apoptotic effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of this compound (or Ursolic Acid) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caspase Activity Assay
This assay measures the activity of caspases, key enzymes in the apoptotic process, using a fluorogenic substrate.
Protocol:
-
Cell Lysis : After treatment with the test compound, lyse the cells using a specific lysis buffer.
-
Protein Quantification : Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction : In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).
-
Incubation : Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement : Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
Data Analysis : The increase in fluorescence is proportional to the caspase activity.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
Protocol:
-
Protein Extraction : Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE : Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities using densitometry software.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: A streamlined workflow for assessing the cytotoxicity of this compound.
Caption: Proposed apoptotic signaling pathways induced by Ursolic Acid.
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Evaluating the Safety Profile of 3-Epiursolic Acid in Comparison to Existing Triterpenoid Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The pentacyclic triterpenoid 3-Epiursolic acid is emerging as a compound of interest with a range of biological activities. As with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount. This guide provides a comparative analysis of the safety of this compound against structurally and functionally related, well-established triterpenoid compounds: ursolic acid, oleanolic acid, asiatic acid, and betulinic acid. This comparison is based on available in vitro and in vivo toxicological data, providing a valuable resource for researchers and professionals in drug development.
Executive Summary of Comparative Safety Data
The following table summarizes the key quantitative safety data for this compound and its comparator compounds. It is important to note that publicly available safety data for this compound is limited compared to the other listed compounds.
| Compound | Acute Oral Toxicity (LD50) | Genotoxicity (Ames Test) | In Vitro Cytotoxicity (IC50) |
| This compound | Data not available | Data not available | MCF-7 cells: 18.6 µg/mL[1] |
| Ursolic acid | Mouse: 9260 mg/kg[2] | Negative[2] | Varies by cell line |
| Oleanolic acid | Rat: >2000 mg/kg[3][4][5] | Data not available | Varies by cell line |
| Asiatic acid | Rat (Intraperitoneal): 10 mg/kg (TDLO)[6] | Data not available | Varies by cell line |
| Betulinic acid | Mouse (Oral): 70 ml/kg/14D (TDLO)[7] | Negative[8][9] | Varies by cell line |
Detailed Experimental Protocols
A comprehensive understanding of the safety data requires insight into the methodologies used for its generation. Below are detailed protocols for key experiments cited in this guide, based on standardized OECD guidelines and common laboratory practices.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and Genetic Toxicity of Ursolic Acid Extract from Ledum pulastre L. [spkx.net.cn]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the side effects of Oleanolic Acid? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ewg.org [ewg.org]
- 9. chemos.de [chemos.de]
- 10. Targeting Nrf2-Mediated Gene Transcription by Extremely Potent Synthetic Triterpenoids Attenuate Dopaminergic Neurotoxicity in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3-Epiursolic Acid with Key Protein Targets in Drug Discovery
An objective comparison of the in-silico performance of 3-Epiursolic acid against various therapeutic protein targets, supported by experimental data and detailed methodologies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the docking studies of this compound, a derivative of the naturally occurring pentacyclic triterpenoid ursolic acid.[1][2] Ursolic acid and its derivatives are of significant interest in the pharmaceutical field due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][3][4] Molecular docking simulations are pivotal in understanding the potential mechanisms of action by predicting the binding affinity and interaction patterns of ligands with their protein targets.[1] This guide summarizes the quantitative data from various docking studies, details the experimental protocols, and visualizes the associated signaling pathways.
Comparison of Docking Performance
The following table summarizes the binding affinities of ursolic acid, as a representative for its isomer this compound, with various protein targets implicated in cancer, inflammation, and neurological disorders. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a more stable complex.
| Protein Target | PDB ID | Therapeutic Area | Binding Energy (kcal/mol) |
| Anti-thrombotic Target | 1NFY | Cardiovascular | -8.4[5] |
| Anti-inflammatory Target (COX-2) | 1CXY | Inflammation | -9.5[5] |
| Anticancer Target | 6GUE | Cancer | -9.0[5] |
| Akt | - | Cancer, Neurological | < -5.0[1] |
| mTOR | - | Cancer, Neurological | < -5.0[1] |
| PI3K | - | Cancer, Neurological | < -5.0[1] |
| MAPK3 | - | Cancer, Neurological | < -5.0[1] |
| Caspase-3 (CASP3) | - | Cancer, Inflammation | Favorable binding affinity[6][7] |
| Caspase-8 (CASP8) | - | Cancer, Inflammation | Favorable binding affinity[6] |
| Interleukin-1 beta (IL1B) | - | Inflammation | Favorable binding affinity[6] |
| Tumor Necrosis Factor (TNF) | - | Inflammation | Favorable binding affinity[6] |
| Interleukin-6 (IL6) | - | Inflammation | Favorable binding affinity[6] |
| Estrogen Receptor | - | Cancer | Investigated[8] |
| ADAM10 | - | Neurological | -8.4[9] |
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies, as synthesized from various research articles.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structure of this compound (or ursolic acid) is prepared using software like ChemDraw and Chem3D. The structure is then optimized to its lowest energy conformation and saved in a suitable format like PDB.
-
Protein Preparation: The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized to correct any steric clashes.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Pyrx Virtual Screening Tool, and MOE (Molecular Operating Environment).[5][10]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: The docking software places the ligand in various conformations and orientations within the defined grid box and calculates the binding energy for each pose.[11] The algorithm explores the conformational space of the ligand and the protein's active site to find the most stable binding mode.
3. Analysis of Results:
-
Binding Energy: The primary output is the binding energy, which provides a quantitative measure of the binding affinity.
-
Interaction Analysis: The best-docked conformation is analyzed to identify the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.[10][11] Visualization tools like Biovia Discovery Studio are often used for this purpose.[5]
Caption: A generalized workflow for in-silico molecular docking studies.
Involvement in Key Signaling Pathways
Docking studies reveal that this compound and its parent compound, ursolic acid, likely exert their therapeutic effects by modulating multiple signaling pathways. One of the most prominent is the NF-κB (nuclear factor kappa B) signaling pathway, which plays a crucial role in inflammation and cancer.[12][13]
Ursolic acid has been shown to suppress the activation of NF-κB by inhibiting the IκB kinase, which prevents the phosphorylation and subsequent degradation of IκBα.[12] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory and pro-survival genes.[12]
Other important pathways targeted by ursolic acid include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth. Ursolic acid has been shown to inhibit this pathway, contributing to its anticancer effects.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Ursolic acid can modulate this pathway to induce apoptosis in cancer cells.[12][14]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells. Ursolic acid can inhibit STAT3 phosphorylation and nuclear translocation, leading to reduced expression of anti-apoptotic proteins like Bcl-2.[15][16]
Caption: A simplified diagram of the NF-κB signaling pathway and its inhibition.
References
- 1. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational methods for In-silico design of Ursolic acid against biological targets [zenodo.org]
- 6. Research on the mechanism of Ursolic acid for treating Parkinson's disease by network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation-Associated Downstream Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents [mdpi.com]
- 9. Exploring the Potential Mechanism of Action of Ursolic Acid for Parkinson's Disease: An Integrative Network Pharmacology, Docking and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. In Silico Studies Revealed Multiple Neurological Targets for the Antidepressant Molecule Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.plos.org [journals.plos.org]
- 14. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 3-Epiursolic Acid: A Guide for Laboratory Professionals
Hazard Assessment and Classification
Ursolic acid, an isomer of 3-Epiursolic acid, is generally not classified as a hazardous substance for transportation. However, some safety data sheets for ursolic acid carry a precautionary statement that it "May cause long lasting harmful effects to aquatic life."[2] Due to its biological activity, including the inhibition of certain enzymes and cancer cell proliferation, it is prudent to treat this compound as a chemical waste requiring special disposal, rather than as common trash.[1] A long-term oral toxicity study on ursolic acid in rats showed no toxic effects at the doses tested.[3]
Quantitative Data Summary
For the disposal of non-hazardous solid chemicals, specific quantitative limits for disposal are typically determined by local regulations and the policies of the waste disposal facility. In the absence of specific data for this compound, the following general guidelines for laboratory chemical waste should be followed.
| Parameter | Guideline | Citation |
| Small Quantities (Research Scale) | Treat as chemical waste; do not dispose in regular trash or down the drain. | [4][5] |
| Bulk Quantities | Segregate and accumulate in a designated, properly labeled hazardous waste container. Arrange for professional disposal. | [4] |
| Empty Containers | If the container held a significant amount of the substance, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. | [6] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Identification and Segregation:
-
Do not dispose of this compound in the regular trash or down the sanitary sewer.[4][5]
-
Designate a specific, compatible, and clearly labeled waste container for this compound waste. The label should include the chemical name ("this compound waste"), the date, and any known hazard warnings.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be placed in this designated solid waste container.
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed except when adding waste.
-
Ensure the storage area is secure and away from incompatible materials.
4. Professional Disposal:
-
Once the waste container is full, or on a regular schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional procedures for waste pickup requests.
5. Empty Container Disposal:
-
Empty containers that held this compound should be managed as chemical waste.
-
For containers with residual powder, triple rinse with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate and dispose of it as liquid chemical waste.[6]
-
After triple-rinsing, the container can typically be disposed of as regular non-hazardous waste, but confirm this with your institutional guidelines. Deface the original label before disposal.
Visualizing Disposal Procedures
To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and the broader context of chemical waste management.
Caption: Disposal Decision Workflow for this compound.
Caption: Hierarchy of Chemical Waste Management.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Repeated dose (90 days) oral toxicity study of ursolic acid in Han-Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 3-Epiursolic acid
Essential Safety and Handling Guide for 3-Epiursolic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a powdered solid. While not classified as a hazardous substance, it may cause skin, eye, and respiratory irritation upon contact or inhalation of dust particles.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | To prevent direct skin contact.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles and potential splashes.[3][4][5] |
| Skin and Body | Laboratory coat or long-sleeved clothing | To protect skin from accidental exposure.[2][3] |
| Respiratory | Use in a well-ventilated area. A dust mask or respirator may be necessary if significant dust is generated. | To avoid inhalation of airborne particles.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Ensure the work area, such as a chemical fume hood or a bench in a well-ventilated laboratory, is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as specified in the table above.
Handling:
-
Handle this compound in a manner that minimizes dust generation.[2][4]
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can create airborne dust.
-
If weighing the compound, do so in an enclosure or a draft-shielded balance to contain any dust.
-
For preparing solutions, add the solid to the solvent slowly. This compound is soluble in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[5]
-
Clean the work area and any equipment used with an appropriate solvent and dispose of the cleaning materials as chemical waste.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as liquid hazardous waste. Dispose of the rinsed container according to your institution's guidelines for chemical container disposal.
-
Regulatory Compliance: All chemical waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.[2] |
Workflow and Logic Diagrams
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
